Phenyl trifluorovinyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,2-trifluoroethenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUFSELLSNXJCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=C(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579078 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
772-53-2 | |
| Record name | [(Trifluoroethenyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Phenyl Trifluorovinyl Ether: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of phenyl trifluorovinyl ether, a fluorinated monomer with significant potential in the development of advanced functional polymers. This document details a robust synthesis protocol, explores its known physicochemical properties and reactivity, and discusses the characteristics and potential applications of its polymeric derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique attributes of fluorinated materials.
Introduction
Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. Within this class, polymers derived from trifluorovinyl ethers (TFVEs) offer a versatile platform for creating materials with tailored functionalities. This compound (PTVE), with its combination of a fluorinated vinyl group and an aromatic moiety, is a monomer of particular interest for the synthesis of polymers with high refractive indices, thermal resistance, and specific surface characteristics. This guide provides an in-depth exploration of the synthesis of PTVE and the properties of the monomer and its corresponding polymers, offering insights into its potential for advanced applications.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process commencing with the reaction of phenol with hexafluoropropene oxide (HFPO), followed by the thermolysis of the resulting potassium salt. This method provides a reliable route to the desired monomer with good yield.
Synthesis of 2-Phenoxy-2,3,3,3-tetrafluoropropionic acid
The initial step involves the nucleophilic ring-opening of hexafluoropropene oxide by phenoxide.
-
Reaction: Phenol is reacted with hexafluoropropene oxide in the presence of an alkali and a phase-transfer catalyst in an aqueous-ether system. Subsequent acidification yields 2-phenoxy-2,3,3,3-tetrafluoropropionic acid.
-
Causality: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu4NBr), is crucial for facilitating the reaction between the aqueous phenoxide and the organic-soluble HFPO, thereby increasing the reaction rate and yield.
Thermolysis to this compound
The carboxylic acid is then converted to its potassium salt and subsequently decarboxylated via thermolysis to yield the final product.
-
Reaction: 2-Phenoxy-2,3,3,3-tetrafluoropropionic acid is neutralized with potassium hydroxide to form the potassium salt. The dried salt is then heated under vacuum to induce decarboxylation and elimination, affording this compound.
-
Causality: The thermolysis of the potassium salt is a clean and efficient method for generating the trifluorovinyl ether. The reaction proceeds through a concerted or stepwise mechanism involving the elimination of carbon dioxide and potassium fluoride. Performing the reaction under vacuum is essential to remove the volatile product as it is formed, thus driving the equilibrium towards the product and preventing side reactions.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Phenoxytetrafluoropropionic acid
-
In a well-ventilated fume hood, a mixture of phenol, potassium hydroxide, water, diethyl ether, and a catalytic amount of tetrabutylammonium bromide is prepared in a suitable reaction vessel equipped with a stirrer and a gas inlet.
-
Hexafluoropropene oxide is slowly bubbled through the stirred mixture while maintaining the temperature below 30°C.
-
After the addition is complete, the mixture is stirred for an additional hour at room temperature.
-
The reaction mixture is then acidified with 30% hydrochloric acid.
-
The ethereal layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 2-phenoxytetrafluoropropionic acid.
Step 2: Synthesis of Phenyltrifluorovinyl ether
-
The 2-phenoxytetrafluoropropionic acid is dissolved in methanol and neutralized with a methanolic solution of potassium hydroxide using phenolphthalein as an indicator.
-
The solvent is evaporated under reduced pressure, and the resulting potassium salt is thoroughly dried over phosphorus pentoxide at 110-115°C under vacuum.
-
The dried and pulverized salt is mixed with dry sand and placed in a distillation apparatus.
-
The mixture is subjected to thermolysis by heating under vacuum (oil pump).
-
The volatile products are collected in a cold trap cooled to -78°C.
-
The condensate is then purified by distillation to give this compound[1].
Figure 1: Synthetic pathway for this compound.
Physicochemical Properties
| Property | This compound | Phenyl Vinyl Ether |
| Molecular Formula | C₈H₅F₃O | C₈H₈O |
| Molecular Weight | 174.12 g/mol | 120.15 g/mol [2] |
| Boiling Point | 132-134 °C[1] | ~155.5 °C[3] |
| Density | Data not available | 0.978 g/mL at 25 °C[4] |
| Refractive Index | Data not available | n20/D 1.522[4] |
Note: The physical properties of this compound, such as density and refractive index, are expected to differ from its non-fluorinated counterpart due to the presence of fluorine atoms, which typically increase density and decrease refractive index.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred based on its structure and data from similar compounds.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show signals corresponding to the three fluorine atoms of the trifluorovinyl group. The chemical shifts and coupling constants would be characteristic of a CF₂=CFO- system.
-
¹H NMR: The ¹H NMR spectrum would display signals in the aromatic region corresponding to the protons of the phenyl group.
-
¹³C NMR: The ¹³C NMR spectrum would show resonances for the carbons of the trifluorovinyl group and the phenyl ring. The carbons attached to fluorine would exhibit characteristic splitting patterns.
-
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C bond of the vinyl group, the C-F bonds, the C-O-C ether linkage, and the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of this compound.
Reactivity and Polymerization
The trifluorovinyl ether group is the primary site of reactivity in this compound, particularly for polymerization.
Homopolymerization
The homopolymerization of some substituted phenyl trifluorovinyl ethers has been investigated. For instance, perfluoro-4-fluorosulfonyl-phenyl-vinyl ether exhibits low polymerization activity under typical conditions but can be polymerized at high temperatures (190-225 °C) and pressures (1.5-1.6 GPa) without an initiator[5]. The resulting homopolymer is a white powder soluble in hexafluorobenzene[5].
Copolymerization
This compound can be copolymerized with other monomers to produce a range of fluorinated copolymers with tailored properties. The reactivity ratios in copolymerization are crucial for controlling the final polymer composition and properties.
Figure 2: Polymerization pathways of this compound.
Properties and Applications of Poly(this compound) and Related Polymers
Polymers derived from this compound are expected to possess a unique combination of properties imparted by both the fluorinated backbone and the aromatic side chains.
Properties
-
Thermal Stability: The fluorinated backbone contributes to high thermal stability.
-
Chemical Resistance: As with other fluoropolymers, good resistance to a wide range of chemicals is anticipated.
-
Optical Properties: The presence of the phenyl group is likely to result in a high refractive index. For example, a homopolymer film of a related monomer, perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, was found to have a refractive index of 1.466[5].
-
Surface Properties: Poly(trifluorovinyl ether)s have been shown to act as surface-modifying additives in blends with other polymers, such as polystyrene[6]. They can enrich the surface at very low bulk concentrations, altering properties like hydrophilicity[6].
Potential Applications
While specific applications for the homopolymer of this compound are not yet well-established, the properties of this class of materials suggest their potential use in several advanced fields:
-
High-Performance Coatings: Their thermal stability, chemical resistance, and potential for high refractive index make them suitable for protective and optical coatings.
-
Advanced Optical Materials: Polymers with high refractive indices are valuable in the fabrication of lenses, optical fibers, and other photonic devices.
-
Proton-Exchange Membranes: Functionalized derivatives, such as those with sulfonic acid groups, are of interest for use in proton-exchange membrane fuel cells due to their high chemical and thermal stability[5].
-
Polymer Blends and Additives: Their ability to modify surface properties makes them attractive as additives to enhance the performance of other polymers[6].
Safety and Handling
-
Flammability: Many vinyl ethers are flammable. Handle with care and avoid sources of ignition.
-
Inhalation: Vapors may be harmful if inhaled. Work in a well-ventilated area or use appropriate respiratory protection.
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
It is imperative to consult the Safety Data Sheet for any specific trifluorovinyl ether compound being used and to handle all chemicals with appropriate laboratory safety practices.
Conclusion
This compound is a valuable fluorinated monomer that provides a pathway to a range of functional polymers with desirable properties, including high thermal stability, chemical resistance, and tunable optical and surface characteristics. The synthesis of PTVE is achievable through a well-defined protocol, and its polymerization and copolymerization open up possibilities for the creation of novel materials for advanced applications in coatings, optics, and energy. Further research into the properties and applications of the homopolymer of this compound is warranted to fully realize its potential.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69840, Phenyl vinyl ether. Retrieved January 23, 2026 from [Link].
- Tyutyunov, A. A., Khromov, G. A., Igumnov, S. M., & Dobrovolsky, Y. A. (2025). Polymerization of perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, the new polymer for proton-conducting membranes. Fluorine Notes, 6(163).
- Shoichet, M. S., & Webster, A. (2000). Surface Enrichment of Poly(trifluorovinyl ether)s in Polystyrene Blends. Langmuir, 16(13), 5673–5679.
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New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenyl Ether. Retrieved January 23, 2026, from [Link]
- Zeifman, Y. V., & Sterlin, S. R. (2009). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 2(63).
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LookChem. (n.d.). Cas 766-94-9, phenyl vinyl ether. Retrieved January 23, 2026, from [Link]
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- 3. 2-Phenethyl phenyl ether [webbook.nist.gov]
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A Technical Guide to the Spectroscopic Characterization of Phenyl Trifluorovinyl Ether
This guide provides an in-depth technical analysis of the spectroscopic data for phenyl trifluorovinyl ether (CF₂=CF-O-Ph), a compound of interest in polymer science and organic synthesis. As direct experimental spectra are not extensively consolidated in public literature, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule.
Introduction and Molecular Structure
This compound, also known as (trifluorovinyl)oxybenzene, possesses a unique electronic structure arising from the interplay between the electron-withdrawing trifluorovinyl group and the electron-donating phenyl ether moiety. This structure gives rise to distinct spectroscopic signatures that are critical for its unambiguous identification and for understanding its reactivity. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its characterization.
Molecular Structure and Atom Labeling
To facilitate a clear discussion of the spectroscopic data, the atoms in this compound are labeled as shown in the diagram below. This labeling will be used consistently throughout this guide.
Caption: Labeled structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, complementary datasets.
¹⁹F NMR Spectroscopy: The Definitive Signature
Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal separation, making it a primary technique for identifying fluorinated compounds.[1][2]
Expected ¹⁹F NMR Spectrum (Referenced to CFCl₃):
The three fluorine atoms on the vinyl group are chemically and magnetically non-equivalent, resulting in three distinct signals. The spectrum will be a complex, second-order system due to the similar magnitude of chemical shift differences (Δν) and coupling constants (J).
-
Fα: This fluorine will appear as a doublet of doublets. It will exhibit a large geminal coupling to Fβ(cis) and Fβ(trans).
-
Fβ(cis): This fluorine (cis to the O-Ph group) will be a doublet of doublets, showing a large geminal coupling to Fβ(trans) and a smaller trans coupling to Fα.
-
Fβ(trans): This fluorine (trans to the O-Ph group) will also be a doublet of doublets, with a large geminal coupling to Fβ(cis) and a larger cis coupling to Fα.
Table 1: Predicted ¹⁹F NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Fα | -120 to -140 | dd | ²JFα-Fβ(trans) ≈ 40-60 Hz, ³JFα-Fβ(cis) ≈ 10-20 Hz |
| Fβ (cis) | -90 to -110 | dd | ²JFβ(cis)-Fβ(trans) ≈ 70-90 Hz, ³JFα-Fβ(cis) ≈ 10-20 Hz |
| Fβ (trans) | -100 to -120 | dd | ²JFβ(cis)-Fβ(trans) ≈ 70-90 Hz, ²JFα-Fβ(trans) ≈ 40-60 Hz |
Note: The cis/trans coupling constants for fluoroalkenes can vary significantly. The values presented are estimates based on typical ranges.
¹H NMR Spectroscopy
The ¹H NMR spectrum will be dominated by signals from the aromatic phenyl group. The electron-donating nature of the ether oxygen and the overall electron-withdrawing effect of the trifluorovinyl group will influence the chemical shifts of the aromatic protons.
Expected ¹H NMR Spectrum:
-
H-ortho (H2, H6): These protons are closest to the ether linkage and will be the most deshielded of the aromatic protons, likely appearing as a doublet or multiplet.
-
H-meta (H3, H5): These protons will be in a more typical aromatic region, appearing as a triplet or multiplet.
-
H-para (H4): This proton will be the most shielded of the aromatic protons, appearing as a triplet or multiplet.
Table 2: Predicted ¹H NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-ortho (H2, H6) | 7.10 - 7.30 | d or m | ³JH-H ≈ 7-9 Hz |
| H-meta (H3, H5) | 7.35 - 7.50 | t or m | ³JH-H ≈ 7-9 Hz |
| H-para (H4) | 7.20 - 7.40 | t or m | ³JH-H ≈ 7-9 Hz |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for all eight carbon atoms. The signals for the carbons bonded to fluorine will be split into multiplets due to C-F coupling.
Expected ¹³C NMR Spectrum:
-
Cα and Cβ: These vinylic carbons will be significantly affected by the attached fluorines, showing large one-bond (¹JC-F) and two-bond (²JC-F) couplings. Their chemical shifts will be in the highly deshielded region typical for fluoroalkenes.
-
Aromatic Carbons: The aromatic carbons will appear in the 115-160 ppm range. C1, being attached to the electronegative oxygen, will be the most deshielded.
Table 3: Predicted ¹³C NMR Data
| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Cα | 145 - 155 | ddt | ¹JC-Fα ≈ 280-300 Hz, ²JC-Fβ(cis) ≈ 30-40 Hz, ²JC-Fβ(trans) ≈ 10-20 Hz |
| Cβ | 135 - 145 | ddt | ¹JC-Fβ(cis) ≈ 290-310 Hz, ¹JC-Fβ(trans) ≈ 290-310 Hz, ²JC-Fα ≈ 40-50 Hz |
| C1 | 155 - 160 | s | - |
| C2/C6 | 118 - 122 | s | - |
| C3/C5 | 129 - 131 | s | - |
| C4 | 124 - 127 | s | - |
Experimental Protocols
NMR Spectroscopy Protocol
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[3] Add a small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 300 MHz or higher).[4][5] Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire the spectra using standard parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets (except for carbons attached to fluorine).[3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm, CFCl₃ at 0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[6]
Expected IR Absorptions:
The IR spectrum of this compound will show characteristic bands for the C-F, C=C, C-O, and aromatic C-H bonds.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| 1640 - 1620 | Medium | C=C stretch | Trifluorovinyl |
| 1600, 1490 | Medium | C=C stretch | Aromatic Ring |
| 1350 - 1150 | Strong | C-F stretch (multiple bands) | C-F |
| 1260 - 1200 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |
| 1075 - 1020 | Medium | Symmetric C-O-C stretch | Aryl-Alkyl Ether |
| 770 - 730 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |
Causality of Key Bands:
-
The strong, complex absorptions in the 1350-1150 cm⁻¹ region are definitive for C-F bonds and are often the most prominent feature in the spectra of fluorinated compounds.
-
The band for the aryl-alkyl ether C-O stretch around 1250 cm⁻¹ is typically strong and provides clear evidence for the ether linkage.[7]
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure salt plates) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for this purpose.
Expected Mass Spectrum:
The molecular ion peak (M⁺) will be observed at m/z = 176, corresponding to the molecular weight of C₈H₅F₃O. The fragmentation pattern will be influenced by the stability of the resulting fragments.
Predicted Fragmentation Pattern:
-
m/z = 176 (M⁺): The molecular ion.
-
m/z = 107 ([M - CF₃]⁺): Loss of a trifluoromethyl radical is a common fragmentation pathway for compounds containing a CF₃ group, although here it would involve rearrangement. A more likely primary fragmentation is loss of the entire trifluorovinyl group.
-
m/z = 94 ([C₆H₅OH]⁺): Cleavage of the ether bond followed by hydrogen rearrangement can lead to a phenol radical cation. This is often a prominent peak in the mass spectra of phenyl ethers.[8]
-
m/z = 81 ([C₂F₃]⁺): The trifluorovinyl cation.
-
m/z = 77 ([C₆H₅]⁺): The phenyl cation, resulting from the cleavage of the C-O bond.
-
m/z = 69 ([CF₃]⁺): The trifluoromethyl cation, a very common fragment in the mass spectra of fluorinated compounds.
-
m/z = 51 ([C₄H₃]⁺): A common fragment from the breakdown of the phenyl ring.
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Summary and Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. ¹⁹F NMR provides the most unambiguous data for confirming the presence and structure of the trifluorovinyl group. ¹H and ¹³C NMR confirm the phenyl ether backbone and show characteristic couplings to the fluorine atoms. IR spectroscopy identifies the key functional groups, particularly the strong C-F and C-O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This guide provides a comprehensive, albeit predictive, set of data and protocols to aid scientists in the successful identification and analysis of this important fluorinated monomer.
References
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Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 24, 2026, from [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 24, 2026, from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 24, 2026, from [Link]
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MassBank. (n.d.). Ethyl phenyl ether. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). Phenyl vinyl ether. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 24, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved January 24, 2026, from [Link]
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Phenyl trifluorovinyl ether reaction mechanisms and kinetics
An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of Phenyl Trifluorovinyl Ether
Abstract
This compound (Ph-TFVE) is a fluorinated monomer of significant industrial and academic interest, primarily serving as a precursor to high-performance perfluorocyclobutyl (PFCB) aromatic ether polymers. The unique electronic properties conferred by the trifluorovinyl group, in conjunction with the aromatic phenyl ring, dictate a rich and varied reactivity. This technical guide provides a comprehensive exploration of the core reaction mechanisms and kinetics associated with Ph-TFVE. We delve into the mechanistic underpinnings of its signature thermal [2+2] cycloaddition, polymerization pathways, and other significant transformations. By synthesizing experimental data with mechanistic principles, this document serves as an authoritative resource for researchers, scientists, and professionals in materials science and drug development, offering field-proven insights into the causality behind its chemical behavior and the protocols for its study.
Introduction: The Unique Profile of this compound
This compound, Ph-O-CF=CF₂, stands as a cornerstone in the synthesis of advanced fluoropolymers. Its structure marries the thermal stability and chemical inertness of a fluorinated olefin with the rigidity and processability of an aromatic ether. The electron-withdrawing nature of the fluorine atoms renders the double bond highly electron-deficient, which is the root of its characteristic reactivity, most notably its propensity to undergo thermal cyclodimerization. This reaction provides a direct, non-catalyzed route to the 1,2-disubstituted perfluorocyclobutyl (PFCB) ring system, a key structural motif in a class of polymers known for their low moisture absorption, low dielectric constant, and exceptional thermal stability. Understanding the mechanisms and kinetics of Ph-TFVE is therefore paramount to controlling its transformations and designing novel materials with tailored properties.
Core Reaction Mechanisms and Kinetics
The reactivity of Ph-TFVE is dominated by the chemistry of its electron-poor trifluorovinyl group. The principal transformations include thermal cycloadditions and radical-mediated polymerizations.
Thermal [2+2] Cycloaddition: The Gateway to PFCB Polymers
The hallmark reaction of trifluorovinyl ethers is their thermal [2+2] cyclodimerization.[1] This reaction proceeds without the need for catalysts or initiators, typically at temperatures above 150 °C, to form a highly stable perfluorocyclobutyl ring.
Mechanism: The cycloaddition is generally understood to proceed through a diradical intermediate. The reaction is initiated by the thermal cleavage of the π-bond of one monomer to form a diradical species. This intermediate then reacts with a second monomer molecule to form the cyclobutane ring. This stepwise mechanism explains the observed regioselectivity, where the primary product is the thermodynamically more stable head-to-tail 1,3-disubstituted cyclobutane isomer, minimizing steric and electronic repulsions.
Caption: Mechanism of Thermal [2+2] Cycloaddition of Ph-TFVE.
Kinetics: The rate of this dimerization is highly dependent on temperature and pressure. Kinetic studies on analogous perfluorovinyl ethers have shown that high pressures can significantly accelerate the polymerization (which is initiated by the same dimerization mechanism), indicating a negative activation volume.[2] The activation energy for the thermal initiation of perfluoromethylvinyl ether polymerization, a closely related process, has been estimated to be approximately 79.9 ± 3 kJ/mol.[2] This relatively high activation energy underscores the need for elevated temperatures to drive the reaction efficiently.
[2+1] Cycloaddition with Difluorocarbene
Aryl trifluorovinyl ethers can also participate in [2+1] cycloaddition reactions. A notable example is the reaction with a difluorocarbene source, such as bromotrifluoromethyl)trimethylsilane (TMSCF₂Br), to produce aryl perfluorocyclopropyl ethers. This transformation provides access to the unique perfluorocyclopropoxy group, a valuable moiety in medicinal and materials chemistry.
Mechanism: The reaction, catalyzed by a halide source like tetrabutylammonium bromide (n-Bu₄NBr), proceeds via the in-situ generation of difluorocarbene (:CF₂). The electron-deficient trifluorovinyl ether acts as a carbene acceptor, undergoing cycloaddition to form the three-membered perfluorinated ring. This reaction proceeds smoothly at elevated temperatures (e.g., 120 °C in toluene) and tolerates a wide variety of functional groups on the aromatic ring.[1]
Caption: Workflow for [2+1] Cyclopropanation of Ph-TFVE.
Radical Polymerization
Beyond dimerization, Ph-TFVE can undergo chain-growth polymerization to form high molecular weight polymers. This is typically achieved via a radical mechanism, often in an aqueous emulsion system.
Mechanism & Kinetics: The polymerization is initiated by standard radical initiators, such as redox systems (e.g., potassium persulfate/Fe(II)), which are effective at moderate temperatures.[3] The polymerization kinetics and resulting polymer properties are highly sensitive to reaction conditions:
-
Temperature: Lowering the polymerization temperature generally leads to an increase in the polymer's molecular weight. For instance, in the emulsion polymerization of a similar trifluorovinyl ether, decreasing the temperature from 50 °C to 2 °C resulted in a significant increase in molar mass.[3] This is because chain transfer and termination reactions, which limit chain growth, are more competitive at higher temperatures.
-
Initiator Concentration: The concentration of the initiator affects both the polymerization rate and the final molecular weight. Higher initiator concentrations can increase the rate but may also lead to lower molecular weights due to a higher number of growing chains being initiated.[3]
Termination and chain transfer are critical mechanistic features. For trifluorovinyl ethers with hydrocarbon side chains, mechanisms like β-scission and hydrogen abstraction from the pendant group can act as significant chain-limiting events.[3]
Table 1: Influence of Temperature on Emulsion Polymerization of an Ethoxy-Substituted TFVE[3]
| Polymerization Temperature (°C) | Number-Average Molar Mass (Mₙ, g/mol ) | Weight-Average Molar Mass (Mᵥ, g/mol ) | Polydispersity Index (PDI) |
| 50 | ~6,000 | ~18,000 | ~3.0 |
| 30 | ~9,000 | ~27,000 | ~3.0 |
| 2 | ~13,000 | ~33,800 | ~2.6 |
Data is illustrative based on trends reported for similar TFVE monomers.
Acid-Catalyzed Cleavage
While ethers are generally stable, they can be cleaved by strong acids like HBr and HI.[4] For aryl ethers, the aromatic carbon-oxygen bond is very strong due to sp² hybridization and resonance. Therefore, cleavage almost exclusively occurs at the alkyl-oxygen bond.
Mechanism: In the case of Ph-O-CF=CF₂, the reaction proceeds via protonation. Protonation can occur either at the ether oxygen or the double bond. Nucleophilic attack by a halide ion (e.g., Br⁻) on the resulting intermediate leads to cleavage. Given the electronic nature and stability of potential intermediates, the most probable outcome is the cleavage of the vinyl-oxygen bond to yield phenol and a fluorinated byproduct. The reaction at the vinyl ether moiety can follow either an Sₙ1 or Sₙ2 pathway depending on the substrate and conditions.[4][5]
Caption: General Mechanism for Acid-Catalyzed Cleavage of Ph-TFVE.
Experimental Protocols
To ensure scientific integrity, protocols must be designed as self-validating systems where reaction progress and product identity are rigorously monitored.
Protocol 1: Kinetic Study of Ph-TFVE Thermal Dimerization via ¹⁹F NMR Spectroscopy
This protocol allows for the in-situ monitoring of the dimerization reaction, providing high-quality kinetic data.
-
Sample Preparation: Prepare a solution of Ph-TFVE (e.g., 0.1 M) in a high-boiling, inert solvent (e.g., diphenyl ether) within a high-pressure NMR tube. Add an internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not interfere with reactant or product signals (e.g., hexafluorobenzene).
-
Initial Measurement (t=0): Acquire a quantitative ¹⁹F NMR spectrum at room temperature. Integrate the signals corresponding to the vinylic fluorines of Ph-TFVE and the internal standard.
-
Thermal Reaction: Place the sealed NMR tube in a pre-heated, thermostatically controlled oil bath or heating block set to the desired reaction temperature (e.g., 180 °C).
-
Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), remove the tube, cool it rapidly to quench the reaction, and acquire a new ¹⁹F NMR spectrum.
-
Data Analysis: For each time point, calculate the concentration of Ph-TFVE relative to the constant concentration of the internal standard. Plot the natural logarithm of the Ph-TFVE concentration versus time. For a second-order reaction, a plot of 1/[Ph-TFVE] vs. time will be linear.
-
Causality Check: The appearance and corresponding increase of new signals in the ¹⁹F NMR spectrum attributable to the perfluorocyclobutyl ring provide simultaneous validation of the product's identity. The rate constant can be determined from the slope of the linearized kinetic plot.
Protocol 2: Redox-Initiated Emulsion Polymerization of Ph-TFVE
This protocol details a standard method for producing high molecular weight poly(Ph-TFVE).
-
Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser, add deionized, deoxygenated water and a surfactant (e.g., ammonium perfluorooctanoate). Purge the system with nitrogen for 30 minutes while stirring.
-
Monomer Emulsification: Add the Ph-TFVE monomer to the reactor and stir vigorously to form a stable emulsion.
-
Initiator Addition: Prepare fresh aqueous solutions of the redox initiator system, for example, potassium persulfate (K₂S₂O₈) and a reducing agent like iron(II) sulfate (FeSO₄·7H₂O). Add the reducing agent solution to the reactor, followed by the oxidizing agent solution to initiate polymerization.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) using a circulating water bath.[3] Monitor the reaction progress by periodically withdrawing aliquots and determining the solids content (polymer yield).
-
Termination and Isolation: After the desired conversion is reached (e.g., 4-6 hours), terminate the reaction by adding a radical scavenger. Coagulate the polymer latex by adding a salt solution (e.g., MgSO₄), filter the resulting polymer, wash thoroughly with water and methanol, and dry under vacuum.
-
Validation & Characterization: Confirm the structure of the polymer using ¹H and ¹⁹F NMR. Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC) with appropriate calibration standards.
Conclusion and Future Outlook
The reaction mechanisms of this compound are a compelling case study in modern fluorine chemistry. Its reactivity is dominated by the electron-deficient nature of the trifluorovinyl group, leading to facile thermal [2+2] cycloadditions and radical polymerizations. The kinetics of these processes are highly tunable by temperature, pressure, and initiator concentration, allowing for precise control over the formation of both small molecules and high-performance polymers. While significant progress has been made, future research should focus on asymmetric variants of these cycloadditions, the development of living/controlled polymerization techniques to access novel block copolymers, and deeper computational studies to refine the understanding of transition states and reaction pathways. Such efforts will undoubtedly expand the already impressive utility of this versatile fluorinated building block.
References
-
Lousenberg, R. D., & Shoichet, B. K. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Journal of Organic Chemistry, 62(22), 7844-7847. Available at: [Link][6]
-
McMurry, J. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. OpenStax. Available at: [Link][4]
-
Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube. Available at: [Link][7]
-
Lousenberg, R. D., & Shoichet, B. K. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. Available at: [Link][3]
-
Papadimitriou, V. C., et al. (2011). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH=CH2) with OH: assessment of its fate in the atmosphere. Physical Chemistry Chemical Physics, 13(3), 1135-1144. Available at: [Link][8]
-
Krespan, C. G., & Petrov, V. A. (1996). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(6). Available at: [Link][9]
-
Hu, J., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3235-3239. Available at: [Link][1]
-
Goncharov, V. V., et al. (2001). Kinetics and mechanism for the initiation of thermal polymerization of perfluoropropyl vinyl ether at high pressures. High Pressure Research, 20(1-6), 255-260. Available at: [Link][2]
-
Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Available at: [Link][5]
-
ResearchGate. (n.d.). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Available at: [Link][10]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Phenyl Trifluorovinyl Ether from Phenol
Abstract
This document provides an in-depth guide for the synthesis of phenyl trifluorovinyl ether, a valuable monomer and building block in fluoropolymer chemistry and materials science. We move beyond a simple recitation of steps to explore the mechanistic rationale behind the most effective synthetic strategies, focusing on the widely adopted method involving the reaction of phenol with hexafluoropropene oxide (HFPO) followed by thermolysis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, safety considerations, and field-proven insights to ensure reproducible and efficient synthesis.
Introduction: The Significance of Aryl Trifluorovinyl Ethers
Aryl trifluorovinyl ethers (ArOCF=CF₂) are a class of fluorinated monomers of significant industrial and academic interest. Their defining feature is the trifluorovinyl ether moiety, which can undergo a unique thermal [2+2] cycloaddition reaction to form perfluorocyclobutane (PFCB) aromatic ether polymers.[1] These polymers are prized for their high thermal stability, low dielectric constant, excellent optical transparency, and solvent resistance, making them ideal candidates for advanced applications in optical waveguides, high-performance composites, and microelectronics.
The parent compound, this compound, serves as a fundamental model and a key precursor for more complex, functionalized monomers.[2] Its synthesis from readily available phenol is a critical gateway to this class of materials. This guide will focus on the most reliable and scalable methods for its preparation.
Strategic Overview of Synthesis
The formation of the O-CF=CF₂ bond from a phenol presents a unique chemical challenge. Direct vinylation with a trifluorovinyl equivalent is difficult. The most successful and widely documented approach is a two-step sequence that builds the ether linkage first and then generates the double bond.
Primary Synthetic Route:
-
Step 1: Nucleophilic Ring-Opening of Hexafluoropropene Oxide (HFPO). Phenol, activated as its phenoxide salt, acts as a nucleophile to open the strained epoxide ring of HFPO. This reaction forms a stable 2-phenoxy-2,3,3,3-tetrafluoropropionate salt.
-
Step 2: Pyrolytic Decarboxylation. The intermediate salt is subjected to high-temperature vacuum thermolysis. This process eliminates a molecule of carbon dioxide (CO₂) and a metal fluoride salt, generating the desired trifluorovinyl ether.[3]
This pathway is favored due to the high reactivity of HFPO and the strong thermodynamic driving force of the final decarboxylation step.
Mechanistic Deep Dive & Protocol: The HFPO Route
Principle and Causality
This method leverages the electrophilicity of the C2 carbon in HFPO. The phenoxide ion attacks this carbon, leading to the cleavage of the C-O bond and formation of a carboxylate intermediate. The subsequent thermolysis is a concerted or stepwise process that expels CO₂ to create the vinyl group. The choice of the counter-ion (cation) is critical; potassium salts have been shown to provide significantly higher yields than their sodium counterparts, likely due to differences in lattice energy and the stability of the transition state during pyrolysis.[3]
Detailed Experimental Protocol
Safety First: Phenol is corrosive and toxic. Hexafluoropropene oxide (HFPO) is an extremely toxic, volatile substance and must be handled with extreme caution in a high-performance chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.
Part A: Synthesis of Potassium 2-Phenoxytetrafluoropropionate [3]
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, combine phenol (1 equivalent), potassium hydroxide (KOH, 1.5-2.0 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, ~0.05 equivalents), water, and diethyl ether.
-
Reaction Initiation: Cool the vigorously stirred mixture in an ice bath (<10°C).
-
HFPO Addition: Slowly bubble gaseous hexafluoropropene oxide (HFPO, 1.05 equivalents) into the reaction mixture. Maintain the temperature below 30°C throughout the addition. Causality: This exothermic reaction must be controlled to prevent side reactions and loss of volatile HFPO.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure full conversion.
-
Acidification & Extraction: Carefully acidify the mixture with hydrochloric acid (e.g., 30% HCl) to a pH of ~1. Transfer the mixture to a separatory funnel, separate the ethereal layer, and extract the aqueous layer with additional diethyl ether.
-
Isolation of Acid: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2-phenoxytetrafluoropropionic acid.
-
Salt Formation: Dissolve the crude acid in methanol and neutralize carefully with a solution of KOH in methanol using phenolphthalein as an indicator. Evaporate the solvent under reduced pressure.
-
Drying: Dry the resulting potassium salt thoroughly under high vacuum at 110-115°C over P₂O₅ for several hours. Trustworthiness: This drying step is absolutely critical. The presence of residual water or methanol will lead to drastically reduced yields and side product formation during thermolysis.
Part B: Thermolysis to this compound [3]
-
Apparatus Setup: Arrange a vacuum distillation apparatus suitable for high-temperature pyrolysis. The distillation flask should be connected to a vacuum pump and a collection flask cooled in a dry ice/acetone bath (-78°C).
-
Sample Preparation: Thoroughly mix the dried potassium 2-phenoxytetrafluoropropionate salt (1 part by weight) with dry sand (~1.3 parts by weight). Expertise: The sand ensures even heat distribution and prevents the salt from fusing into a solid mass, which would lead to inefficient decomposition.
-
Pyrolysis: Evacuate the system using an oil pump. Heat the distillation flask containing the salt/sand mixture. The original literature suggests direct heating with a Bunsen burner flame or using a Wood's alloy bath at 225-280°C.[3] The volatile product will distill and be collected in the cold trap.
-
Purification: Once the pyrolysis is complete, carefully collect the condensate from the cold trap. The crude product can be purified by fractional distillation to yield pure this compound.
Data Summary
| Parameter | Value/Condition | Source |
| Intermediate Yield | ~40% (for the acid) | [3] |
| Final Product Yield | ~63% (from the salt) | [3] |
| Thermolysis Temperature | 225-280 °C | [3] |
| Product Boiling Point | 132-134 °C | [3] |
Alternative Synthetic Considerations
While the HFPO route is dominant, other methods provide context and potential pathways to related structures.
Reaction with Halogenated Ethanes
A more recent approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a strong base like KOH.[4] This reaction proceeds through the in-situ formation of a highly reactive difluoroethylene intermediate. While this can lead to the formation of aryl fluoroalkenyl ethers, the primary products reported are often multihalogenated vinyl ethers, which are themselves valuable intermediates for further functionalization via cross-coupling reactions.[4]
Classical Vinylation Approaches
The synthesis of non-fluorinated phenyl vinyl ether can be accomplished via several classical methods, such as the reaction of phenol with ethylene dichloride to form an intermediate that is then dehydrochlorinated with KOH[5], or the direct base-catalyzed addition of phenol to acetylene.[6] Applying these methods to synthesize the trifluorovinyl analogue is not straightforward due to the different reactivity and availability of trifluorinated starting materials.
Conclusion
The synthesis of this compound from phenol is most reliably and efficiently achieved through a two-step process involving the ring-opening of hexafluoropropene oxide followed by the vacuum thermolysis of the resulting potassium 2-phenoxytetrafluoropropionate salt. This method, while requiring specialized reagents and careful handling, is well-documented and provides good yields of the desired monomer.[3] Understanding the causality behind each step—from the choice of cation to the critical need for anhydrous conditions—is paramount for success. The resulting this compound serves as a foundational building block for the creation of high-performance perfluorocyclobutane polymers, underscoring the importance of mastering its synthesis.
References
- The Synthesis of Trifluorovinyl Ethers.
- Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups.
- The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives.
- Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications.
- Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent.
- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.
- Pentafluorophenyl Alkyl and Vinyl Ethers. National Institutes of Health (NIH)
Sources
Application Note & Protocol: Synthesis of Phenyl Trifluorovinyl Ether via Williamson Ether Synthesis
Document ID: AN-PTVE-WES-202601
Abstract & Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] Fluorinated functional groups can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[2][3] Among these, the trifluorovinyl ether moiety (-O-CF=CF₂) is of particular interest. It serves as a key building block for perfluorocyclobutane (PFCB) polymers, which are prized for their high thermal stability, low dielectric constants, and excellent optical transparency, making them ideal for advanced optical and electronic applications.[4] Phenyl trifluorovinyl ether, specifically, is a fundamental monomer for creating these high-performance aromatic ether polymers.
This document provides a comprehensive guide to the synthesis of this compound utilizing a modified Williamson ether synthesis. The traditional Williamson synthesis, first developed in 1850, is a robust method for forming ethers from an alkoxide and an alkyl halide via an Sₙ2 mechanism.[5][6] While classic Sₙ2 reactions on vinylic substrates are typically disfavored, the strong electron-withdrawing nature of the fluorine atoms on the vinyl group facilitates nucleophilic substitution, making this approach viable.
Herein, we detail a reliable protocol for the synthesis, purification, and characterization of this compound. We emphasize the underlying chemical principles, safety considerations for handling fluorinated reagents, and troubleshooting strategies to ensure reproducible, high-yield results for researchers in synthetic chemistry and drug development.
Reaction Principle & Mechanism
The synthesis proceeds in two primary stages, consistent with the core principles of the Williamson ether synthesis.[7]
-
Deprotonation: Phenol, being significantly more acidic than aliphatic alcohols, is readily deprotonated by a moderately strong base, such as sodium hydroxide, to form the highly nucleophilic sodium phenoxide.[8] This step is critical as the phenoxide ion is a much more potent nucleophile than neutral phenol.[9][10]
-
Nucleophilic Substitution: The generated phenoxide ion then acts as the nucleophile, attacking the electron-deficient carbon of a trifluorovinyl halide (e.g., bromotrifluoroethylene). The reaction proceeds via a nucleophilic vinylic substitution mechanism to form the target this compound and a sodium halide salt as a byproduct.
The overall reaction is as follows:
C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O C₆H₅O⁻Na⁺ + BrCF=CF₂ → C₆H₅-O-CF=CF₂ + NaBr
Below is a diagram illustrating the mechanistic pathway.
Sources
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- 10. quora.com [quora.com]
Application Notes and Protocols for Phenyl Trifluorovinyl Ether in High-Performance Coatings
Introduction: The Dawn of a New Era in Fluoropolymer Coatings
For decades, fluoropolymers have been the gold standard for high-performance coatings, offering unparalleled durability, chemical inertness, and weather resistance.[1][2] Within this class of materials, fluoroethylene vinyl ether (FEVE) resins have carved out a significant niche, providing a soluble and curable alternative to intractable materials like polytetrafluoroethylene (PTFE).[3][4] This document introduces a next-generation monomer, Phenyl Trifluorovinyl Ether (PTFVE) , poised to elevate the performance of fluoropolymer coatings. The incorporation of a phenyl group into the vinyl ether structure is anticipated to enhance thermal stability, and chemical resistance, and provide unique optical properties, opening new avenues for coatings in extreme environments.[5]
This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and advanced materials. It details the synthesis and polymerization of PTFVE, characterizes the resulting polymer, and provides foundational protocols for the formulation, application, and curing of PTFVE-based high-performance coatings. While direct application data for PTFVE in coatings is emerging, this guide establishes a strong, scientifically-grounded starting point for its evaluation and implementation, drawing logical parallels from the well-established field of FEVE technology.
Molecular Architecture and its Implications: The Phenyl Advantage
The defining feature of PTFVE is the substitution of the alkyl group found in conventional FEVE monomers with a phenyl ring. This seemingly subtle change in molecular architecture has profound implications for the polymer's properties and, consequently, the performance of coatings derived from it.
Structural Comparison: PTFVE vs. Conventional FEVE Monomers
| Feature | This compound (PTFVE) | Conventional Fluoroethylene Vinyl Ether (FEVE) |
| Vinyl Ether Substituent | Phenyl Group | Alkyl or Cycloaliphatic Group |
| Aromaticity | Present | Absent |
| Expected Impact on Polymer Properties | Increased rigidity, thermal stability, and refractive index. Potential for enhanced chemical resistance due to the stability of the aromatic ring. | Tunable flexibility and solubility based on the alkyl substituent.[3] |
The presence of the aromatic ring in PTFVE is hypothesized to impart a number of desirable characteristics to the resulting polymer and coatings:
-
Enhanced Thermal Stability: The rigid phenyl group can increase the glass transition temperature (Tg) and overall thermal stability of the polymer compared to its aliphatic counterparts.[6]
-
Improved Chemical Resistance: The inherent stability of the benzene ring may offer superior resistance to a broader range of chemicals.
-
Unique Optical Properties: The aromatic structure can lead to a higher refractive index, a property that can be leveraged in the development of specialized optical coatings.[5]
-
Hydrophobicity and Surface Properties: The interplay between the hydrophobic phenyl group and the fluorinated backbone can lead to unique surface energy characteristics.
Synthesis and Polymerization of this compound
Monomer Synthesis: A Thermolytic Approach
A viable laboratory-scale synthesis of this compound involves the thermolysis of potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate.[7] This method provides a direct route to the PTFVE monomer.
Protocol 1: Synthesis of this compound (PTFVE)
Materials:
-
2-Phenoxy-2,3,3,3-tetrafluoropropionic acid
-
Potassium hydroxide (KOH)
-
Anhydrous diethyl ether
-
Inert, high-boiling point solvent (e.g., mineral oil)
-
Standard laboratory glassware for inert atmosphere reactions, distillation, and vacuum transfer
Procedure:
-
Salt Formation: React 2-phenoxy-2,3,3,3-tetrafluoropropionic acid with a stoichiometric amount of potassium hydroxide in a suitable solvent like anhydrous diethyl ether to form potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate.
-
Solvent Removal: Carefully remove the solvent under reduced pressure to obtain the dry potassium salt.
-
Thermolysis Setup: In a flask equipped for vacuum distillation, disperse the dry potassium salt in an inert, high-boiling point solvent.
-
Pyrolysis: Heat the mixture under vacuum. The salt will undergo thermolysis to yield PTFVE, which is then collected by vacuum distillation.
-
Purification: The collected PTFVE can be further purified by fractional distillation.
Causality Behind Experimental Choices: The use of the potassium salt is crucial, as the nature of the cation significantly influences the reaction pathway in the thermolysis of 2-alkoxytetrafluoropropionic acid salts.[7] The vacuum distillation setup is essential for isolating the volatile PTFVE monomer as it is formed, preventing side reactions and degradation.
Diagram 1: Synthesis of this compound
Caption: Synthesis of PTFVE via thermolysis of its potassium salt.
Polymerization of PTFVE: Emulsion Polymerization
Poly(this compound) (pPTFVE) can be synthesized via aqueous emulsion polymerization.[8] This method is advantageous as it allows for high molecular weight polymers to be obtained at relatively low temperatures.
Protocol 2: Emulsion Polymerization of PTFVE
Materials:
-
This compound (PTFVE) monomer
-
Deionized water
-
Sodium dodecyl sulfate (SDS) as a surfactant
-
Potassium persulfate as an initiator
-
A redox co-initiator system (e.g., sodium metabisulfite)
-
A suitable buffer to maintain pH
-
Reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control
Procedure:
-
Reaction Setup: To the reaction vessel, add deionized water, surfactant, and buffer.
-
Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Monomer Addition: Add the PTFVE monomer to the aqueous solution while stirring to form an emulsion.
-
Initiator Addition: Dissolve the initiator (and co-initiator) in deionized water and add it to the reaction mixture to initiate polymerization.
-
Polymerization: Maintain the reaction at a controlled temperature (e.g., 50-70 °C) with continuous stirring for several hours.
-
Termination and Isolation: Terminate the reaction by cooling and adding a shortstop agent. The polymer can then be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.
Self-Validating System: The progress of the polymerization can be monitored by periodically taking samples and analyzing the conversion of monomer to polymer using techniques like gas chromatography (GC) or by measuring the solid content. The molecular weight and polydispersity of the final polymer should be characterized by gel permeation chromatography (GPC). For poly(Ph-TFVE), a glass transition temperature (Tg) of 23°C has been reported.[8]
Diagram 2: Emulsion Polymerization of PTFVE
Caption: Workflow for the emulsion polymerization of PTFVE.
Formulation of PTFVE-Based High-Performance Coatings: A Starting Point
While specific formulations for PTFVE are proprietary and application-dependent, a general starting point can be adapted from established FEVE coating technology.[3][9] The formulation will typically consist of the pPTFVE resin, a crosslinking agent, pigments, solvents, and additives.
Table 1: Generic Starting Formulation for a PTFVE-Based Coating
| Component | Example | Function | Typical Weight % |
| pPTFVE Resin | Poly(this compound) | Primary binder, provides durability and resistance properties. | 30 - 50 |
| Crosslinker | Polyisocyanate (e.g., HDI trimer) | Reacts with functional groups on the polymer to form a durable network. | 10 - 20 |
| Pigment | Titanium dioxide (for white), other inorganic pigments | Provides color and opacity. | 20 - 40 |
| Solvent | Aromatic hydrocarbons, esters, ketones | Dissolves the resin and controls viscosity for application. | 10 - 30 |
| Additives | UV absorbers, HALS, flow and leveling agents | Enhance specific properties like UV stability and film appearance. | 1 - 5 |
Protocol 3: Laboratory-Scale Formulation of a PTFVE-Based Coating
Materials:
-
pPTFVE resin
-
Selected polyisocyanate crosslinker
-
Pigment(s)
-
A blend of suitable solvents
-
Additives
-
High-speed disperser or bead mill
-
Mixing vessel
Procedure:
-
Resin Dissolution: In the mixing vessel, dissolve the pPTFVE resin in the solvent blend under agitation.
-
Pigment Dispersion: Once the resin is fully dissolved, add the pigments and disperse them using a high-speed disperser or bead mill until the desired fineness of grind is achieved.
-
Let-Down: Add any remaining resin solution and solvent to adjust the viscosity.
-
Additive Incorporation: Add the additives under gentle agitation.
-
Crosslinker Addition: Just prior to application, add the stoichiometric amount of the polyisocyanate crosslinker and mix thoroughly.
Causality and Self-Validation: The choice of solvent is critical and must be able to dissolve the pPTFVE resin without reacting with the crosslinker. The pigment dispersion quality is key to achieving optimal color, gloss, and film integrity. The pot life of the two-component system (after adding the crosslinker) must be determined to ensure the coating is applied before it begins to gel.
Application and Curing of PTFVE-Based Coatings
The application and curing of PTFVE-based coatings are expected to follow similar principles to other two-component fluoropolymer systems.
Protocol 4: Application and Curing
1. Substrate Preparation:
-
Ensure the substrate is clean, dry, and free of contaminants.
-
For metal substrates, a suitable primer is recommended to enhance adhesion and corrosion resistance.[10]
2. Application:
-
The formulated coating can be applied using conventional methods such as spraying (air, airless), brushing, or rolling.
-
Apply a uniform wet film to achieve the desired dry film thickness (typically 25-50 µm).
3. Curing:
-
Ambient Cure: Allow the coating to cure at ambient temperature. The curing time will depend on the specific crosslinker used, temperature, and humidity. Full cure may take several days.[4]
-
Forced Cure: Curing can be accelerated by baking at elevated temperatures (e.g., 60-80 °C) for a shorter duration.
Diagram 3: PTFVE Coating Application and Curing Workflow
Sources
- 1. coatingsystems.com [coatingsystems.com]
- 2. paint.org [paint.org]
- 3. lumiflonusa.com [lumiflonusa.com]
- 4. lumiflonusa.com [lumiflonusa.com]
- 5. notes.fluorine1.ru [notes.fluorine1.ru]
- 6. researchgate.net [researchgate.net]
- 7. notes.fluorine1.ru [notes.fluorine1.ru]
- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 9. pcimag.com [pcimag.com]
- 10. pavementvideo.s3.amazonaws.com [pavementvideo.s3.amazonaws.com]
Phenyl Trifluorovinyl Ether: A Versatile Building Block for Advanced Materials in Research and Drug Development
Introduction: The Unique Promise of Phenyl Trifluorovinyl Ether
This compound (TFVE) and its derivatives are emerging as a highly versatile class of monomers in the design of advanced fluoropolymers. The unique combination of a trifluorovinyl ether group and an aromatic moiety imparts a desirable balance of properties to the resulting polymers, including high thermal stability, chemical resistance, tunable refractive index, and processability.[1][2] These characteristics make TFVE-based polymers, particularly perfluorocyclobutyl (PFCB) aryl ethers, attractive candidates for a wide range of applications, from optical materials and low-dielectric-constant films to advanced coatings and, increasingly, sophisticated biomedical systems.[1] This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, polymerization, and functionalization of TFVE for the creation of novel materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the burgeoning applications of these materials in the pharmaceutical and biomedical fields.
I. Synthesis of this compound Monomer: A Step-by-Step Protocol
The most common and effective method for synthesizing aryl trifluorovinyl ethers is through the thermolysis of a corresponding 2-aryloxy-2,3,3,3-tetrafluoropropionate salt. This protocol outlines the synthesis of this compound, a key precursor for a wide array of advanced polymers.
Causality of the Synthetic Approach
The synthesis proceeds in two main stages: the formation of the potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate salt, followed by its thermal decomposition. The first step involves the nucleophilic attack of the phenoxide ion on hexafluoropropylene oxide (HFPO). The subsequent thermolysis is a decarboxylation reaction that results in the formation of the desired trifluorovinyl ether. The choice of a potassium salt is crucial as it has been shown to give higher yields compared to its sodium counterpart.
Experimental Protocol: Synthesis of this compound
Materials:
-
Phenol
-
Potassium hydroxide (KOH)
-
Hexafluoropropylene oxide (HFPO)
-
Diethylene glycol dimethyl ether (diglyme)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Dry sand
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Potassium 2-Phenoxy-2,3,3,3-tetrafluoropropionate:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, dissolve phenol (1.0 eq) in anhydrous diglyme under a nitrogen atmosphere.
-
Cool the solution in an ice bath and add powdered potassium hydroxide (1.1 eq) portion-wise while stirring.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the potassium phenoxide.
-
Cool the reaction mixture to 0 °C and slowly bubble hexafluoropropylene oxide (1.2 eq) through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition of HFPO is complete, allow the reaction to stir at room temperature overnight.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude 2-phenoxy-2,3,3,3-tetrafluoropropionic acid.
-
-
Thermolysis to this compound:
-
Neutralize the crude acid with a methanolic solution of potassium hydroxide to form the potassium salt.
-
Evaporate the solvent to dryness and dry the salt under vacuum at 100 °C for 4-6 hours.
-
Mix the dried potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate salt with dry sand in a round-bottom flask equipped for vacuum distillation.
-
Heat the flask under vacuum (pyrolysis). The this compound will distill as it is formed.
-
Collect the distillate in a cooled receiver.
-
Purify the crude this compound by fractional distillation.
-
Characterization:
The final product should be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure and purity.
II. Polymerization of this compound: Crafting Perfluorocyclobutyl (PFCB) Aryl Ethers
The trifluorovinyl ether group of TFVE monomers undergoes a unique thermal [2+2] cycloaddition reaction to form a perfluorocyclobutane ring. This step-growth polymerization process yields high-performance thermoplastic polymers known as perfluorocyclobutyl (PFCB) aryl ethers.
The Rationale Behind Thermal Cyclopolymerization
The driving force for this polymerization is the formation of the thermodynamically stable perfluorocyclobutane ring. The reaction proceeds through a diradical intermediate. The step-growth nature of this polymerization allows for the synthesis of high molecular weight polymers. The properties of the resulting PFCB polymer, such as its glass transition temperature (Tg) and solubility, can be tailored by the choice of the aryl group in the monomer.
Caption: Thermal [2+2] Cycloaddition of this compound.
Experimental Protocol: Bulk Polymerization of this compound
Materials:
-
This compound (TFVE) monomer
-
Polymerization ampoule (heavy-walled glass)
-
Vacuum line
-
High-temperature oven or oil bath
Procedure:
-
Monomer Purification:
-
Purify the TFVE monomer by passing it through a short column of activated neutral alumina to remove any acidic impurities.
-
-
Polymerization Setup:
-
Place the purified TFVE monomer into a heavy-walled glass ampoule.
-
Connect the ampoule to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly degas the monomer.
-
Seal the ampoule under vacuum.
-
-
Thermal Polymerization:
-
Place the sealed ampoule in a preheated oven or oil bath at a temperature between 180-220 °C. The exact temperature will influence the polymerization rate and the molecular weight of the resulting polymer.
-
The polymerization time can range from 24 to 72 hours, depending on the desired conversion and molecular weight.
-
-
Polymer Isolation and Purification:
-
After the designated time, remove the ampoule from the heat source and allow it to cool to room temperature.
-
Carefully open the ampoule. The polymer will be a viscous liquid or a solid.
-
Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF) or hexafluorobenzene.
-
Precipitate the polymer by adding the solution dropwise to a non-solvent, such as methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.[3]
-
Characterization:
The resulting poly(this compound) should be characterized by Gel Permeation Chromatography (GPC) to determine its number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to determine the glass transition temperature (Tg) and thermal stability (Td), respectively.[4]
| Polymerization Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td (°C, 5% weight loss) |
| 180 °C, 48 h | 25,000 | 55,000 | 2.2 | ~130 | >400 |
| 200 °C, 24 h | 35,000 | 77,000 | 2.2 | ~135 | >400 |
| 220 °C, 12 h | 45,000 | 99,000 | 2.2 | ~140 | >400 |
Note: The values in this table are representative and can vary based on the specific reaction conditions and monomer purity.
III. Functionalization of TFVE-based Polymers: Tailoring Properties for Advanced Applications
The versatility of TFVE-based polymers is significantly enhanced by the ability to introduce a wide range of functional groups, either by copolymerization with functional monomers or by post-polymerization modification. These functional groups can then be used to tune the polymer's properties or to conjugate other molecules, such as drugs or targeting ligands.
A. Thiol-Ene "Click" Chemistry for Facile Functionalization
The trifluorovinyl ether group is an excellent substrate for thiol-ene "click" reactions. This photoinitiated radical addition of a thiol to the double bond is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups.[5]
Causality of the Thiol-Ene Reaction
The reaction is initiated by a photoinitiator that, upon exposure to UV light, generates radicals. These radicals then abstract a hydrogen atom from the thiol, creating a thiyl radical. The thiyl radical adds across the trifluorovinyl ether double bond in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain and form the final thioether product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
Troubleshooting & Optimization
Troubleshooting low yield in phenyl trifluorovinyl ether synthesis
Technical Support Center: Phenyl Trifluorovinyl Ether Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemists in research and development who are encountering challenges, particularly low yields, in this often nuanced synthesis. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.
Troubleshooting Guide: Diagnosing Low Yields
Low yields in this compound synthesis are a frequent challenge. The key to resolving this issue is a systematic approach to identifying the root cause. This guide will walk you through the most common culprits, from reagent quality to reaction conditions and workup procedures.
Q1: My yield of this compound is consistently low (<40%). What is the first thing I should check?
A1: The first step in troubleshooting is to systematically evaluate the "Big Four": Reagent Quality, Reaction Stoichiometry, Atmosphere Control, and Temperature. Before making significant changes to the protocol, it's crucial to ensure these fundamental parameters are correct.
A logical diagnostic workflow can help pinpoint the issue efficiently:
Caption: A step-by-step diagnostic workflow for troubleshooting low yields.
Start by meticulously checking your starting materials. Phenol should be dry, as water will consume the base. The base itself (e.g., potassium carbonate, sodium hydride) should be fresh and active. The trifluorovinyl source is also critical; for instance, gases like 2-chloro-1,1,2-trifluoroethane must be of high purity.
An inert atmosphere is non-negotiable. Oxygen and moisture can lead to side reactions and quench reactive intermediates. Ensure your reaction vessel is properly purged with nitrogen or argon and that all solvents are appropriately dried. Finally, verify your temperature control. Inaccurate temperature readings can drastically alter reaction kinetics and favor undesired pathways.
Q2: I'm observing significant byproduct formation in my crude reaction mixture. What are the likely side reactions and how can I minimize them?
A2: Side product formation is a primary cause of low yields. The synthesis of aryl vinyl ethers, especially with fluorinated alkenes, can be susceptible to several competing reaction pathways. The most common side reactions depend on the chosen synthetic route.
For syntheses resembling a Williamson ether synthesis (phenoxide + trifluorovinyl electrophile), two major side reactions are prevalent[1][2]:
-
Elimination: The strongly basic conditions required to deprotonate phenol can also promote the elimination of HX (where X is a halide) from the trifluorovinyl reagent, leading to the formation of gaseous byproducts instead of the desired ether. This is particularly problematic with sterically hindered phenols or when using secondary alkyl halides.[3][4]
-
C-Alkylation vs. O-Alkylation: While phenoxide is primarily an oxygen nucleophile, it can also react through the aromatic ring (C-alkylation), especially at the ortho and para positions. This competition is heavily influenced by the solvent and counter-ion.
Strategies for Minimization:
| Side Reaction | Potential Cause | Recommended Solution |
| Elimination | Base is too strong or sterically hindered; high reaction temperature. | Use a less hindered base (e.g., K₂CO₃, Cs₂CO₃). Maintain the lowest effective reaction temperature. |
| C-Alkylation | Use of polar aprotic solvents (e.g., DMF, DMSO) which can favor C-alkylation. | Switch to a less polar or nonpolar solvent like toluene or dioxane, which can favor O-alkylation. |
| Polymerization | The trifluorovinyl ether product can polymerize under certain conditions (heat, radical initiators). | Ensure the reaction is performed in the dark and under an inert atmosphere. Consider adding a radical inhibitor like hydroquinone if polymerization is suspected. |
A simplified mechanism diagram illustrates the desired O-alkylation pathway versus the competing C-alkylation.
Caption: Competing O- vs. C-alkylation pathways for the phenoxide ion.
Q3: My reaction seems to stall and never reaches full conversion, even after extended reaction times. What could be the cause?
A3: A stalled reaction typically points to one of three issues: insufficient base, catalyst deactivation (if applicable), or poor reagent solubility.
-
Insufficient Base: The deprotonation of phenol to phenoxide is an equilibrium process.[4] You must use a sufficiently strong base and at least a stoichiometric amount (often a slight excess, e.g., 1.1-1.5 equivalents) to drive the equilibrium towards the reactive phenoxide species. If your base has degraded due to improper storage (e.g., NaH reacting with atmospheric moisture), it will not be effective. Always use a fresh, high-quality base.
-
Catalyst Issues: Some modern methods for aryl ether synthesis utilize transition metal catalysts, such as palladium.[5] If you are using a catalytic method, the catalyst could be poisoned by impurities in the starting materials or solvent. Furthermore, the choice of ligand is critical for promoting the desired reaction and preventing catalyst deactivation.
-
Solubility: If the phenoxide salt precipitates from the reaction mixture, its ability to react will be severely limited. This can happen if the chosen solvent is not appropriate for the specific phenoxide salt being formed. In such cases, adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) can help shuttle the phenoxide into the organic phase, or switching to a more suitable solvent system may be necessary. For example, methods involving the thermolysis of potassium 2-phenoxy-tetrafluoropropionate have shown good yields, indicating that the choice of cation and ensuring the precursor salt is soluble and reactive are crucial.[6]
Q4: I seem to be losing a significant amount of my product during workup and purification. What are the best practices?
A4: this compound is a relatively volatile and nonpolar compound, which can lead to significant losses during extraction and purification if not handled carefully.
-
Aqueous Workup: During aqueous extraction to remove salts and base, emulsions can form. To break emulsions, you can add brine (saturated NaCl solution). Perform extractions quickly and with cooled solvents to minimize loss of the volatile product into the aqueous phase.
-
Drying: When drying the organic layer (e.g., with MgSO₄ or Na₂SO₄), ensure all the drying agent is filtered off before solvent removal.[7] Residual solids can interfere with purification.
-
Solvent Removal: Use a rotary evaporator with caution. Do not use excessive heat or a very high vacuum, as this can cause the product to co-evaporate with the solvent. It is often better to leave a small amount of solvent and proceed to the final purification step.
-
Purification:
-
Distillation: Vacuum distillation is often the preferred method for purifying ethers.[6] However, given the potential for polymerization, it is critical to keep the distillation temperature as low as possible. Byproducts with close boiling points can make separation difficult.[8]
-
Column Chromatography: If distillation is not effective, column chromatography on silica gel can be used. Use a nonpolar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) and monitor fractions carefully by TLC or GC to avoid collecting mixed fractions.
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound?
A: There are several established methods. The choice often depends on the availability of starting materials and the scale of the reaction.
| Synthetic Route | Key Reagents | Pros | Cons |
| Williamson-type Synthesis | Phenol, Base (K₂CO₃, NaH), Trifluorovinyl Halide (e.g., CF₂=CFCl) | Conceptually simple, uses common reagents. | Can suffer from elimination side reactions; trifluorovinyl halides can be difficult to handle.[1] |
| Decarboxylative Thermolysis | 2-Phenoxytetrafluoropropionic acid salt (PhOCF(CF₃)COOM) | Can provide good yields (e.g., 63% with K salt).[6] | Requires synthesis of a specific precursor; thermolysis requires careful temperature control. |
| From Hexafluoropropene Oxide (HFPO) | Phenol/Phenoxide, HFPO | HFPO is an industrial chemical. | Can lead to a mixture of products if conditions are not optimized.[9] |
| Palladium-Catalyzed Coupling | Aryl Triflates/Halides, Fluoride Source (CsF, AgF) | Modern method with high functional group tolerance.[5] | Requires expensive palladium catalysts and specialized ligands. |
Q: How critical is the choice of solvent?
A: Extremely critical. The solvent not only determines the solubility of your reagents but also directly influences the reaction mechanism.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent at dissolving salts but can promote undesired C-alkylation and other side reactions by strongly solvating the cation, leaving a "naked" and highly reactive phenoxide anion.
-
Nonpolar/Weakly Polar Solvents (Toluene, Dioxane, THF): These solvents often provide the best selectivity for the desired O-alkylation. They promote ion-pairing between the phenoxide and its counter-ion, which can sterically hinder attack from the carbon atoms of the aromatic ring.
Standard Protocol: Synthesis via Decarboxylative Thermolysis
This protocol is adapted from a literature procedure and has been shown to provide good yields of this compound.[6]
Step 1: Synthesis of Potassium 2-Phenoxy-2,3,3,3-tetrafluoropropionate
-
To a solution of phenol (1 equivalent) in a suitable aprotic solvent (e.g., THF), add potassium hydroxide (1 equivalent) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to form the potassium phenoxide.
-
Cool the mixture again and slowly bubble hexafluoropropene oxide (HFPO) gas (1 equivalent) through the solution. Caution: HFPO is toxic and should be handled in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Remove the solvent under reduced pressure to obtain the crude potassium salt. Dry the salt thoroughly under high vacuum before proceeding.
Step 2: Thermolysis to this compound
-
Mix the dried potassium salt from Step 1 with dry sand (approx. 1.5x the weight of the salt) in a round-bottom flask suitable for vacuum distillation.
-
Set up a vacuum distillation apparatus with a receiving flask cooled in a dry ice/acetone bath (-78 °C).
-
Heat the flask containing the salt/sand mixture under vacuum (e.g., 10-15 Torr). The temperature required will vary but is typically in the range of 200-280 °C.
-
The volatile this compound will distill and collect in the cooled receiving flask.
-
The collected liquid can be further purified by redistillation if necessary. The reported boiling point is 132-134 °C at atmospheric pressure.[6]
References
-
Williamson ether synthesis. In Wikipedia. Retrieved from [Link]
-
Zeifman, Y. V., & Sterlin, S. R. The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, A.N.Nesmeyanov Institute of Organoelement Compounds RAS. Retrieved from [Link]
-
Gans, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Write the mechanism for the Williamson ether synthesis of Ethyl phenyl ether. Study.com. Retrieved from [Link]
- Lousenberg, R. D., & Shoichet, M. S. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluorovinyl Ether Formation from Trimethylsilyl 2-Alkoxy-2,3,3,3-tetrafluoropropionates. The Journal of Organic Chemistry. University of Toronto.
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Retrieved from [Link]
-
The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. UBC Library Open Collections. Retrieved from [Link]
- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
-
(phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses Procedure. Retrieved from [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. Retrieved from [Link]
-
phenyl vinyl sulfone and sulfoxide. Organic Syntheses Procedure. Retrieved from [Link]
-
Deoxyfluorination of Phenols. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. ResearchGate. Retrieved from [Link]
-
Polymerization of perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, the new polymer for proton-conducting membranes. Fluorine Notes. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
- Purification method of perfluoro (propyl vinyl ether). Google Patents.
-
Preparing Ethers. Chemistry LibreTexts. Retrieved from [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. Retrieved from [Link]
-
Tang, P., Wang, W., & Ritter, T. (2011). Deoxyfluorination of Phenols. Harvard University. Retrieved from [Link]
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. ResearchGate. Retrieved from [Link]
-
Neumann, C. N., Hooker, J. M., & Ritter, T. (2016). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition. Retrieved from [Link]
-
Sach, N. W., Richter, D. T., Cripps, S., Tran-Dubé, M., Zhu, H., Huang, B., Cui, J., & Sutton, S. C. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters. Retrieved from [Link]
-
Lee, H. G., Milner, P. J., & Ritter, T. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ACS Central Science. Retrieved from [Link]
-
Light‐Induced Radical C(sp)−H Trifluorovinylation of (Hetero)arenes with a Trifluorovinyl Iodine(III) Reagent (TrFVI). ResearchGate. Retrieved from [Link]
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Technical Support Center: Enhancing the Thermal Stability of Phenyl Trifluorovinyl Ether (TFVE) Derived Polymers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from phenyl trifluorovinyl ether (TFVE). This guide provides in-depth, field-proven insights into troubleshooting and improving the thermal stability of these advanced materials. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are polymers derived from this compound (TFVE), and why is their thermal stability a critical property?
Polymers derived from TFVE, often categorized as poly(aryl trifluorovinyl ether)s, are a class of high-performance fluoropolymers. They are synthesized from monomers containing a trifluorovinyl ether group (-OCF=CF₂) attached to a phenyl ring. Their unique combination of a flexible ether linkage and a highly stable fluorinated backbone gives them desirable properties such as low dielectric constants, high chemical inertness, and processability.[1][2]
Thermal stability is paramount because these polymers are often intended for applications in extreme environments, such as aerospace, microelectronics, and advanced composites, where they are exposed to high temperatures during processing and end-use.[3] Molecular deterioration at elevated temperatures, known as thermal degradation, can lead to a loss of mechanical, electrical, and structural integrity, compromising the material's performance and lifetime.[4]
Q2: What are the primary mechanisms of thermal degradation in TFVE-based polymers?
Like many polymers, TFVE-based systems can degrade through several pathways at high temperatures.[4][5] The primary mechanisms include:
-
Chain Scission: The breaking of the long polymer chain backbone into smaller fragments. This can be initiated at weak points in the chain, such as unstable end-groups left over from the polymerization process.[5]
-
Side-Group Elimination: The cleavage of the pendant phenyl ether groups from the main polymer chain.
-
Depolymerization: An "unzipping" process where the polymer reverts to its monomer form, often initiated at the chain ends.[5]
-
Thermo-oxidative Degradation: In the presence of oxygen, degradation can occur at lower temperatures. This process involves the formation of radical species that initiate a chain reaction, leading to rapid deterioration of the polymer's properties.[6][7]
Q3: How is the thermal stability of these polymers experimentally evaluated?
The most common and effective techniques are:
-
Thermogravimetric Analysis (TGA): This is the cornerstone for assessing thermal stability. TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8][9] Key parameters derived from a TGA curve include the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate, which provide a quantitative measure of thermal stability.[8]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[10] While primarily used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm), DSC can also detect exothermic or endothermic events associated with degradation.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your research, providing potential causes and actionable solutions.
Issue 1: My polymer exhibits a lower-than-expected decomposition temperature in TGA.
Problem: You've synthesized a poly(this compound) and the TGA results show a Tonset significantly lower than values reported in the literature.
Potential Causes:
-
Residual Impurities: The presence of unreacted monomer, low-molecular-weight oligomers, or trapped solvent can lead to early mass loss.
-
Unstable End-Groups: Initiator fragments, particularly from conventional persulfates, can create thermally labile end-groups that act as initiation sites for depolymerization.[12]
-
Thermo-oxidative Degradation: Running the TGA experiment in an air or oxygen-containing atmosphere can initiate degradation at much lower temperatures compared to an inert atmosphere.[11]
-
Structural Defects: Unintended branching or other defects in the polymer backbone can create weak links.
Recommended Solutions & Protocols:
-
Rigorous Polymer Purification:
-
Causality: Small molecules volatilize at lower temperatures than the polymer, causing an apparent early onset of degradation. A thorough purification is essential to remove them.
-
Protocol: Reprecipitation
-
Dissolve the crude polymer in a suitable solvent (e.g., hexafluorobenzene) at room temperature to form a 1-2% (w/v) solution.[13]
-
Slowly add the polymer solution dropwise into a vigorously stirred non-solvent (e.g., methanol), typically at a 10:1 volume ratio of non-solvent to solvent.
-
A fibrous or powdered precipitate of the purified polymer should form.
-
Collect the polymer by filtration.
-
Wash the collected polymer with fresh non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved to remove all residual solvent.[13]
-
Validation: Rerun the TGA on the purified sample. A sharper, single-step decomposition at a higher temperature indicates successful purification.
-
-
-
Implement Stable End-Capping:
-
Causality: The "unzipping" degradation mechanism is often initiated at the polymer chain ends. Capping these ends with highly stable chemical groups can significantly inhibit this process.[12] Research has shown that PVDF polymers terminated with CF₃ groups are substantially more stable (by up to 120°C) than those with sulfate end groups.[14]
-
Protocol: Initiation with a CF₃ Radical Source
-
Instead of traditional initiators, consider a redox system that generates trifluoromethyl (•CF₃) radicals, such as potassium trifluoromethyl sulfinate (CF₃SO₂K) with an oxidant like ammonium persulfate (APS).[14]
-
A typical reaction might be conducted in water at 60°C, using a molar equivalent of APS relative to CF₃SO₂K.[14]
-
Validation: Use ¹⁹F NMR spectroscopy to confirm the presence of CF₃ end-groups. Compare the TGA of this polymer with one made from a conventional initiator to quantify the improvement in thermal stability.
-
-
-
Control TGA Experimental Atmosphere:
-
Causality: To isolate thermal stability from thermo-oxidative stability, the analysis must be performed in an inert environment.
-
Workflow:
-
First, run the TGA experiment under a high-purity nitrogen or argon atmosphere. This will give you the intrinsic thermal stability of the polymer.
-
Then, run a second TGA experiment on an identical sample under an air atmosphere.
-
A significant difference in Tonset between the two runs confirms susceptibility to oxidative degradation and indicates the need for antioxidant additives during processing.
-
-
Below is a workflow diagram to help diagnose the cause of low thermal stability.
Caption: Workflow for diagnosing low thermal stability.
Issue 2: My polymer discolors during melt processing, but the temperature is below the TGA decomposition onset.
Problem: When attempting to melt process the polymer (e.g., compression molding), it turns yellow or brown, indicating degradation, even though the processing temperature is well below the Tonset determined by TGA in nitrogen.
Potential Causes:
-
Thermo-oxidative Degradation: This is the most common cause. Processing is often done in air, and the combination of high temperature and oxygen is highly detrimental.[6]
-
Residual Catalysts/Initiators: Metal-based catalysts or initiator residues can act as catalysts for degradation reactions.
-
Shear-Induced Degradation: High mechanical stress during processing can cause chain scission.
Recommended Solutions & Protocols:
-
Incorporate Antioxidants:
-
Causality: Antioxidants are additives that inhibit oxidation by interrupting the radical chain reactions.[7][15] A synergistic blend of primary and secondary antioxidants is often most effective.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are common. They donate a hydrogen atom to reactive radicals, terminating the degradation cycle.[15]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters convert hydroperoxides—an intermediate in the oxidation process—into stable, non-radical products.[15]
-
-
Protocol: Antioxidant Blending
-
Select a thermally stable antioxidant package suitable for high-temperature polymers.
-
For a polyarylate-polysulfone block copolymer, a synergistic mixture of a hindered phenol (like Irganox 1010) and a phosphite (like Irgafos 168) has been shown to be effective.[16]
-
Incorporate the antioxidant(s) at a low loading (typically 0.1-0.5 wt%) into the polymer powder before processing. This can be done via solution blending followed by solvent removal or by dry blending.
-
Validation: Process a small batch with and without the antioxidant package under identical conditions and visually compare the color. You can also perform melt flow index (MFI) measurements; a more stable MFI indicates less degradation.
-
-
-
Process Under an Inert Atmosphere:
-
Causality: Excluding oxygen is the most direct way to prevent thermo-oxidative degradation.
-
Workflow:
-
If possible, use processing equipment (e.g., extruder, compression molder) that can be purged with nitrogen or argon.
-
Ensure the polymer powder is thoroughly dried before processing to remove adsorbed oxygen and moisture.
-
Maintain a positive pressure of the inert gas throughout the heating and molding cycle.
-
-
The diagram below illustrates how antioxidants protect the polymer.
Caption: Role of antioxidants in preventing degradation.
Advanced Strategy: Enhancing Intrinsic Stability via Crosslinking
For applications demanding the highest thermal performance, increasing the intrinsic stability of the polymer architecture through crosslinking is a powerful strategy.
Q3: How can crosslinking improve the thermal stability of TFVE-based polymers?
Rationale: Crosslinking creates a three-dimensional polymer network. This network structure restricts the mobility of polymer chains, which in turn suppresses degradation mechanisms that rely on chain movement and the diffusion of radical species. Crosslinked polymers generally exhibit enhanced thermal stability, better mechanical properties, and improved chemical resistance.[17][18]
For TFVE-based systems, a particularly effective method is the [2+2] cycloaddition of the trifluorovinyl ether groups, which occurs upon heating and forms a highly stable perfluorocyclobutane (PFCB) ring as the crosslink point.[2]
Experimental Protocol: Thermal Crosslinking of a TFVE-functionalized Polymer
-
Synthesis: Synthesize a prepolymer containing trifluorovinyl ether groups. This could be a bis-TFVE monomer or an oligomer terminated with TFVE groups.
-
Curing Study with DSC:
-
Place a small amount (5-10 mg) of the uncured prepolymer into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the expected curing temperature (e.g., 300-350°C).
-
The DSC thermogram will show a broad exotherm corresponding to the heat released during the cycloaddition reaction. The peak of this exotherm is the optimal curing temperature.
-
-
Bulk Curing:
-
Heat the bulk prepolymer in an oven or press under a nitrogen atmosphere to the optimal curing temperature determined by DSC.
-
Hold the material at this temperature for a time sufficient to ensure complete crosslinking (e.g., 1-4 hours).
-
-
Validation of Crosslinking and Stability:
-
Solubility Test: The cured polymer should be insoluble in solvents that readily dissolved the prepolymer.
-
TGA Analysis: Run a TGA on the cured sample. The crosslinked network should exhibit a significantly higher decomposition temperature compared to the linear, uncured prepolymer. An increase in the char yield (the mass remaining at high temperatures) is also indicative of a stable, crosslinked network.[17]
-
Data Summary Table:
| Stabilization Strategy | Key Mechanism | Typical Improvement in Td (5% mass loss) | Validation Method(s) |
| Purification | Removal of volatile impurities | 10 - 30 °C | TGA, ¹H NMR |
| Stable End-Capping | Blocks initiation of "unzipping" | 50 - 120 °C[14] | ¹⁹F NMR, TGA |
| Antioxidant Addition | Scavenges radicals, decomposes peroxides | Improves stability during processing | Visual Inspection, Melt Flow Index |
| Crosslinking | Forms a stable 3D network | 30 - 80 °C | TGA, Solubility Tests, DSC |
References
- POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL- VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. (2025). Fluorine Notes.
- Guide for the Safe Handling of Fluoropolymer Resins. (2012). AGC Chemicals Europe.
- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). NIH.
- Investigation into the Thermal Stability of Fluoropolymer Coating for Heat-Resistant Application. (2025).
- Effect of fluoropolymer content on thermal and combustion performance of direct writing high-solid nanothermite composite. (2022). NIH.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- Selecting Additives for High-temper
- Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability.
- Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Shoichet Lab - University of Toronto.
- Thermal degradation kinetics of aromatic ether polymers. (2021).
- Thermal degrad
- Crosslinked Fluorinated Poly(arylene ether)s with POSS: Synthesis and Conversion to High-Performance Polymers. MDPI.
- Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- Synthesis and thermal stability of hybrid fluorosilicone polymers. Shoichet Lab - University of Toronto.
- Chain-End Functionality: The Key Factor toward Fluoropolymer Thermal Stability. (2021).
- Antioxidants. BASF.
- Antioxidants Polymer Additives: The Effective Oxid
- Thermal degradation of polymers – Knowledge and References. Taylor & Francis.
- Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd..
- Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior. PMC - NIH.
- Antioxidant Additives. Avient.
- Fluoropolymers for Extreme Environments. (2025). Pexco.
- Selection of antioxidants to improve the thermal-oxidative stability of polyaryl
- The Characterization of Polymers Using Thermal Analysis. (2023). AZoM.
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- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
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- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 6. tosaf.com [tosaf.com]
- 7. Antioxidant Additives | Avient [avient.com]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. azom.com [azom.com]
- 10. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques – C-Therm Technologies Ltd. [ctherm.com]
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Technical Support Center: Phenyl Trifluorovinyl Ether (PTFVE)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Phenyl Trifluorovinyl Ether (PTFVE). As a Senior Application Scientist, my goal is to provide you with a comprehensive guide grounded in scientific principles and practical experience to ensure the stability and integrity of PTFVE in your research. This document addresses common storage and stability issues in a direct question-and-answer format, moving from foundational knowledge to in-depth troubleshooting.
Part 1: Frequently Asked Questions (FAQs) on Storage & Stability
This section covers the most common initial questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: this compound is a reactive monomer that requires specific storage conditions to prevent degradation and unwanted polymerization. The ideal storage conditions are as follows:
-
Temperature: Store in a cool, dry place. Refrigeration is recommended, typically between 2-8°C.[1] Always keep the container tightly closed.[1][2]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. The trifluorovinyl group is susceptible to radical-initiated reactions, and excluding oxygen is critical.
-
Light: Protect from light by using an amber or opaque container.[3] Light can initiate radical formation and subsequent polymerization.
-
Inhibitors: For long-term storage, the presence of a polymerization inhibitor (e.g., MEHQ - hydroquinone monomethyl ether) is often necessary. Always check the supplier's Certificate of Analysis to see if an inhibitor has been added.
Q2: What is the expected shelf-life of PTFVE?
A2: The shelf-life of PTFVE is highly dependent on storage conditions. When stored under the ideal conditions described in Q1, it can be stable for 6-12 months. However, if the container has been opened, its stability can be compromised. It is good practice to date the container upon receipt and upon opening.[3] For applications sensitive to purity, re-analysis of the monomer before use is recommended if it has been stored for more than 6 months.
Q3: What are the primary signs of PTFVE degradation or polymerization?
A3: Visual inspection can often provide the first clues of degradation. Key indicators include:
-
Increased Viscosity: A noticeable thickening of the liquid is a strong indicator of oligomerization or polymerization.[4]
-
Color Change: Pure PTFVE should be a clear, colorless liquid. The development of a yellow or brown tint can signify the presence of impurities or degradation products.
-
Precipitate Formation: The appearance of solid particles or a hazy/cloudy suspension indicates that polymer is forming and precipitating out of the monomer.[5]
Q4: Is PTFVE sensitive to moisture?
A4: While the primary sensitivity of vinyl ethers is towards polymerization, moisture can be problematic. The presence of water can potentially lead to hydrolysis of the ether linkage under certain (typically acidic) conditions, forming phenol and other byproducts. Therefore, storage in a dry environment with a tightly sealed container is crucial.[2]
Part 2: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides a logical path to a solution.
Q5: My polymerization reaction with PTFVE is giving inconsistent results (e.g., variable molecular weight, low yield). What could be the cause?
A5: Inconsistent polymerization is a classic symptom of monomer quality issues. Here’s how to troubleshoot:
-
Monomer Purity: The most likely culprit is partial polymerization or degradation of your PTFVE stock. An increased concentration of oligomers can act as a chain transfer agent, leading to lower molecular weight polymers.
-
Inhibitor Presence: If you are using an inhibited grade of PTFVE, the inhibitor must be removed before polymerization. Failure to do so will quench the reaction. Standard inhibitor removal columns (basic alumina) are effective.
-
Oxygen Contamination: Ensure your reaction setup is rigorously deoxygenated. Trace oxygen can both inhibit radical polymerization and lead to the formation of peroxides, which can act as uncontrolled initiators.[6]
-
Initiator Purity: Verify the activity of your initiator. Old or improperly stored initiators can have reduced efficacy.
Q6: I've noticed my PTFVE has a slight yellow tint. Can I still use it?
A6: A yellow tint is a sign of impurity. While it might not significantly affect some robust applications, it is not recommended for controlled polymerizations or high-purity material synthesis. The color change indicates the formation of degradation products that could interfere with your reaction chemistry. It is best to either purify the monomer (e.g., by vacuum distillation) or use a fresh, unopened bottle.
Q7: How can I test the purity of my stored PTFVE before a critical experiment?
A7: A simple and effective way to check the purity is by Gas Chromatography (GC). A pure sample of PTFVE will show a single, sharp peak. The presence of a broadened peak, multiple peaks, or a rising baseline can indicate the presence of oligomers, polymers, or other degradation products. See Protocol 2 for a general GC method.
Q8: What materials should I avoid when handling or storing PTFVE?
A8: PTFVE is incompatible with several classes of materials. Avoid contact with:
-
Strong Oxidizing Agents: Can lead to vigorous, uncontrolled reactions.[2]
-
Strong Acids and Bases: Can catalyze hydrolysis or other side reactions.[2]
-
Metals: Certain metals can catalyze polymerization or degradation. Avoid storing in containers with metal-lined caps.[3] Use glass or PTFE-lined containers and equipment where possible.
Summary of Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces rate of thermal polymerization. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxygen-initiated radical formation and peroxide buildup.[6] |
| Container | Amber Glass or Opaque HDPE | Protects from light-induced polymerization.[3] |
| Inhibitor | Check Supplier Info (e.g., MEHQ) | Stabilizes monomer for long-term storage. Must be removed for use. |
| Incompatibilities | Strong Acids/Bases, Oxidizers, certain metals. | Prevents uncontrolled reactions, degradation, and catalysis.[2] |
Part 3: Key Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol ensures the long-term stability of PTFVE in a laboratory setting.
-
Receiving: Upon receipt, inspect the container for any signs of damage or leakage. Note the date of receipt on the bottle.
-
Initial Storage: Immediately place the unopened container in a designated, well-ventilated, cool, and dark location, preferably a refrigerator rated for flammable materials (2-8°C).[7]
-
Opening: Before first use, allow the container to warm to room temperature to prevent atmospheric moisture from condensing inside. Open the container in a fume hood.[8]
-
Aliquoting: To minimize contamination and degradation of the main stock, it is highly recommended to aliquot the required amount into a smaller, clean, dry, amber glass vial for immediate use.
-
Blanketing: After taking an aliquot, flush the headspace of the primary container with an inert gas (e.g., nitrogen or argon) before tightly resealing the cap. Parafilm can be used to further secure the seal.
-
Return to Storage: Promptly return the main container to its 2-8°C storage location.
Protocol 2: Quality Control Check for Stored PTFVE via Gas Chromatography (GC)
This protocol provides a quick assessment of monomer purity.
-
Sample Preparation: In a fume hood, prepare a dilute solution of your PTFVE sample (e.g., 1% v/v) in a high-purity, volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation (Typical Conditions):
-
Injector: Split/splitless, 250°C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5, HP-5ms).
-
Oven Program: Start at 50°C for 2 minutes, then ramp at 10-20°C/min to 250°C.
-
Detector: Flame Ionization Detector (FID), 280°C.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Analysis:
-
Pure Monomer: A single, sharp peak corresponding to PTFVE should be observed.
-
Degradation: Look for the appearance of earlier eluting peaks (volatile impurities) or later eluting peaks/a rising baseline (oligomers/polymers).
-
-
Validation: Compare the chromatogram to that of a fresh, unopened standard of PTFVE if available. A significant deviation indicates degradation.
Part 4: Visualized Workflows and Mechanisms
Degradation Pathway of this compound
The primary stability concern for PTFVE is unwanted radical polymerization. This can be initiated by heat, light, or trace impurities like peroxides.
Caption: Unwanted radical polymerization pathway of PTFVE.
Troubleshooting Workflow for PTFVE Stability Issues
This diagram outlines a logical sequence of steps to diagnose and resolve issues related to PTFVE instability in an experimental setting.
Caption: Logical workflow for troubleshooting PTFVE stability.
References
-
Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs Emergency & Safety Services. Retrieved January 24, 2026, from [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (n.d.). University of Notre Dame Risk Management and Safety. Retrieved January 24, 2026, from [Link]
-
Du, L., Elliott, B., Echegoyen, L., & DesMarteau, D. D. (2007). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. Angewandte Chemie International Edition, 46(35), 6746-6748. Retrieved January 24, 2026, from [Link]
-
Polymerization of Perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, the new polymer for proton-conducting membranes. (2025). Fluorine Notes, 6(163). Retrieved January 24, 2026, from [Link]
-
Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. (n.d.). Shoichet Lab, University of Toronto. Retrieved January 24, 2026, from [Link]
-
Handling and Storage of Chemicals. (2024, July 17). University of Ottawa. Retrieved January 24, 2026, from [Link]
- Decomposition of unstable isomers. (n.d.). Google Patents.
-
Radical Copolymerization of Novel Trifluorovinyl Ethers with Ethyl Vinyl Ether and Vinyl Acetate: Estimating Reactivity Ratios. (n.d.). Shoichet Lab, University of Toronto. Retrieved January 24, 2026, from [Link]
-
Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024, December 9). Chemical Science. Retrieved January 24, 2026, from [Link]
-
How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved January 24, 2026, from [Link]
-
Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Phenyl vinyl ether. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Perfluoroethyl vinyl ether. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
-
Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. uottawa.ca [uottawa.ca]
- 6. Perfluoroethyl vinyl ether | C4F8O | CID 82672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemicals.co.uk [chemicals.co.uk]
Preventing premature polymerization of phenyl trifluorovinyl ether
A Senior Application Scientist's Guide to Preventing Premature Polymerization
Welcome to the Technical Support Center for Phenyl Trifluorovinyl Ether (PTFVE). This guide is designed for researchers, scientists, and professionals in drug development who utilize PTFVE in their experiments. Premature polymerization of this highly reactive monomer is a significant challenge that can lead to inconsistent experimental results, loss of valuable material, and potential safety hazards.
As Senior Application Scientists with extensive field experience, we have developed this comprehensive resource to address the common issues encountered during the handling, storage, and use of PTFVE. Our approach is rooted in a deep understanding of the underlying chemical mechanisms to empower you not just to follow protocols, but to troubleshoot effectively from first principles.
Part 1: Understanding the Instability of this compound
This compound is susceptible to both radical and cationic polymerization. The electron-withdrawing nature of the trifluorovinyl group and the electron-donating character of the phenyl ring create a molecule prone to unintended initiation.
-
Cationic Polymerization: This is often the more aggressive and difficult-to-control pathway. It can be initiated by trace acidic impurities, moisture, or exposure to certain surfaces. The reaction can be extremely rapid and exothermic.
-
Radical Polymerization: This can be initiated by heat, light (UV radiation), or radical species. While often slower than cationic polymerization, it can still lead to significant product degradation over time, especially during storage or prolonged heating.[1][2]
The primary goal is to prevent the formation of initiating species and to quench any that might form.
Part 2: Troubleshooting Guide for Premature Polymerization
This section is designed to help you quickly diagnose and resolve issues you may encounter with your PTFVE monomer.
| Observed Problem | Potential Root Cause(s) | Recommended Action(s) & Scientific Rationale |
| Increased Viscosity or Gelation in a Freshly Opened Bottle | 1. Improper Storage: Exposure to heat, light, or air. 2. Contamination: Introduction of moisture or acidic/basic impurities during previous use. 3. Inhibitor Depletion: The initial inhibitor has been consumed over time. | 1. Verify Storage Conditions: Confirm storage at 2-8°C, in the dark, and under an inert atmosphere (e.g., argon or nitrogen). 2. Quarantine the Bottle: Do not use the material in critical experiments. 3. Test for Oligomers: If possible, perform NMR or GPC analysis to confirm the presence of polymers. 4. Consider Re-purification: If the material is valuable, distillation may be an option (see Protocol 2). |
| Polymerization Occurs During a Reaction (e.g., upon addition of a reagent) | 1. Acidic Reagents/Catalysts: Unintended initiation of cationic polymerization by Lewis or Brønsted acids. 2. Moisture Contamination: Water can act as a co-initiator in cationic polymerization. 3. Incompatible Solvents: Solvents may contain acidic impurities or peroxides. | 1. Purify Reagents and Solvents: Ensure all reagents and solvents are anhydrous and free of acidic impurities. 2. Use a Proton Trap: For reactions sensitive to acid, consider adding a non-nucleophilic proton trap like 2,6-di-tert-butylpyridine. 3. Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of unwanted polymerization.[3] |
| Monomer Discoloration (Yellowing) | 1. Oxidation: Exposure to air can lead to the formation of peroxides and colored byproducts. 2. Reaction with Impurities: Trace impurities can lead to side reactions that produce colored species. | 1. Ensure Inert Atmosphere: Always handle PTFVE under an inert atmosphere. 2. Purification: If discoloration is significant, consider passing the monomer through a short plug of basic alumina to remove acidic impurities and some colored byproducts (see Protocol 1). |
| Inconsistent Reaction Outcomes | 1. Variable Monomer Purity: Presence of oligomers or inhibitors in the starting material. 2. Inhibitor Interference: The stabilizer present in the monomer may be interfering with your desired reaction. | 1. Standardize Monomer Purity: Always use freshly purified monomer for sensitive reactions. 2. Remove Inhibitor Before Use: If your reaction is incompatible with the stabilizer, remove it immediately before the experiment using the appropriate protocol (see Protocol 1). |
Part 3: Frequently Asked Questions (FAQs)
Q1: My PTFVE arrived without a stabilizer. Is this normal and how should I handle it?
A: Some suppliers provide high-purity monomers without inhibitors for immediate use in sensitive applications like living polymerizations. If you do not plan to use it immediately, you should add a suitable inhibitor. For long-term storage, adding a radical inhibitor like 4-methoxyphenol (MEHQ) at 50-100 ppm is a common practice for vinyl monomers.[1] Always store it at 2-8°C in the dark under an inert atmosphere.
Q2: What is the best way to store PTFVE for long-term stability?
A: For optimal long-term stability:
-
Temperature: Store at 2-8°C. Avoid freezing, as this can cause crystallization and segregation of the inhibitor.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. Oxygen can promote both radical polymerization and the formation of peroxides.
-
Light: Store in an amber or opaque bottle to protect from light, which can initiate radical polymerization.
-
Inhibitor: Ensure a suitable inhibitor is present if not for immediate use.
Q3: Can I use a standard rotary evaporator to remove a solvent from my PTFVE-containing reaction mixture?
A: This should be done with extreme caution. Heating the monomer, especially in the absence of an inhibitor, can induce thermal polymerization. If you must remove a solvent, use the lowest possible temperature and pressure. It is crucial to ensure that no acidic residues are present in the flask, which could trigger rapid cationic polymerization upon concentration. It is often safer to extract the desired product and leave the unreacted monomer in the solvent phase.
Q4: How can I check for the presence of oligomers in my PTFVE monomer?
A:
-
¹H and ¹⁹F NMR Spectroscopy: This is a very sensitive method. The appearance of broad signals in the aliphatic region (for ¹H NMR) or new broad peaks (for ¹⁹F NMR), alongside the sharp peaks of the monomer, is a strong indication of oligomer/polymer formation.
-
Gas Chromatography (GC): A pure monomer should show a single sharp peak. The presence of higher boiling point species (appearing at later retention times) can indicate the formation of dimers or oligomers.
-
Gel Permeation Chromatography (GPC): This is the most definitive method for detecting polymers and determining their molecular weight distribution.
Q5: What materials are compatible with PTFVE for handling and storage?
A:
-
Glassware: Borosilicate glass is generally compatible. Ensure it is scrupulously clean and dry. Avoid scratches or frosted glass surfaces which can have active sites.
-
Plastics: Polytetrafluoroethylene (PTFE) and polypropylene are generally compatible. Avoid PVC and other plastics that may contain plasticizers or acidic residues.
-
Metals: Stainless steel is generally compatible. Avoid reactive metals like aluminum or copper, especially if acidic impurities are suspected.
Part 4: Key Experimental Protocols
These protocols provide step-by-step methodologies for common procedures to ensure the purity and stability of your PTFVE.
Protocol 1: Inhibitor Removal and Monomer Purification
This protocol is essential when the presence of a stabilizer would interfere with subsequent reactions. This should be performed immediately before the experiment.
Method A: Basic Alumina Plug Filtration (for Phenolic Inhibitors like MEHQ)
-
Prepare the Column: Pack a small glass column or a syringe with a frit with activated basic alumina (approx. 5-10 g of alumina per 100 mL of monomer).
-
Pre-rinse: Wash the alumina with 2-3 column volumes of a dry, inert solvent (e.g., anhydrous diethyl ether or hexane) and discard the solvent.
-
Elute the Monomer: Pass the PTFVE through the alumina column under a positive pressure of inert gas (argon or nitrogen).
-
Collect the Monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask already under an inert atmosphere.
-
Use Immediately: The purified monomer is now highly reactive and should be used without delay.
Method B: Aqueous Wash (for Basic Inhibitors like KOH or Amines)
-
Liquid-Liquid Extraction: In a separatory funnel, wash the PTFVE with deionized water (2 x 50 mL of water per 100 mL of monomer).
-
Brine Wash: Wash with a saturated sodium chloride solution to remove residual water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration: Filter to remove the drying agent.
-
Distillation (Recommended): For the highest purity, proceed to Protocol 2.
Protocol 2: Vacuum Distillation of PTFVE
This is the most effective method for obtaining high-purity monomer, free from inhibitors, oligomers, and other non-volatile impurities.
-
Apparatus Setup: Assemble a clean, dry distillation apparatus. A short-path distillation head is recommended to minimize travel distance for the vapor. Use a magnetic stir bar for smooth boiling.
-
Initial Charge: Charge the distillation flask with the PTFVE to be purified. Do not fill more than two-thirds full.
-
Vacuum Application: Slowly apply vacuum, ensuring the system is stable.
-
Heating: Gently heat the flask in a water or oil bath.
-
Fraction Collection: Collect the fraction boiling at the expected temperature and pressure. Discard a small forerun.
-
Storage of Purified Monomer: Collect the distilled monomer in a receiver cooled in an ice bath and containing the desired amount of a fresh inhibitor if it is to be stored. Otherwise, use immediately.
Part 5: Visualization of Key Concepts
Diagram 1: Pathways to Premature Polymerization
This diagram illustrates the two primary mechanisms by which PTFVE can undergo unwanted polymerization. Understanding these pathways is key to preventing them.
Caption: Dual pathways leading to premature PTFVE polymerization.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with PTFVE monomer.
Caption: A systematic workflow for troubleshooting PTFVE polymerization issues.
References
-
Al-Azzawi, F., & Al-Okaily, N. (2023). Inhibition of Free Radical Polymerization: A Review. Journal of Chemical Reviews, 5(1), 1-14. [Link]
-
McClelland, R. A. (1950). THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE PREPARATION OF CERTAIN DERIVATIVES OF VANILLIN (Part II) (T). University of British Columbia. [Link]
- Gibbs, H. W. (1974). US Patent 3,821,297 - Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers.
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Zhang, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(46), 13775-13784. [Link]
-
Winter, R., & Gard, G. L. (2010). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. Angewandte Chemie International Edition, 49(40), 7332-7335. [Link]
-
Grel, A., et al. (2024). Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay. ACS Chemical Neuroscience, 15(1), 115-124. [Link]
-
Zhang, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(46), 13775-13784. [Link]
-
Christy Catalytics. (n.d.). Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
-
UC San Diego Blink. (2024). Chemical Compatibility Guidelines. [Link]
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Wikipedia. (2023). Polymerisation inhibitor. [Link]
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Helmick, L. S., & Jones, W. R. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 102542. [Link]
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Zhang, J., et al. (2023). Highly specific detection of Aβ oligomers in early Alzheimer's disease by a near-infrared fluorescent probe with a “V-shaped” spatial conformation. Chemical Communications, 59(8), 986-989. [Link]
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Wang, Y., et al. (2018). How the Crosslinking Agent Influences the Thermal Stability of RTV Phenyl Silicone Rubber. Polymers, 11(1), 2. [Link]
-
Wako Pure Chemical Industries. (n.d.). What is high performance polymerization inhibitor?. [Link]
-
Shoichet, M. S., et al. (2001). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 39(18), 3300-3309. [Link]
-
Vališ, J., Jašúrek, B., & Brůnová, Z. (2018). INHIBITION OF PREMATURE POLYMERIZATION OF CATIONICALLY CURABLE SYSTEMS BY TRIETHANOLAMINE. Annals of DAAAM for 2018 & Proceedings, 26-31. [Link]
-
Mondal, T. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. ACS Polymers Au. [Link]
-
Florin, R. E., & Wall, L. A. (1959). Factors Affecting the Thermal Stability of Polytetrafluoroethylene. Journal of Research of the National Bureau of Standards, 63A(2), 151-154. [Link]
-
Van Goethem, C., et al. (2021). Inhibition of Free Radical Polymerization: A Review. Organic Process Research & Development, 25(11), 2379-2391. [Link]
-
Tyutyunov, A. A., et al. (2025). POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL-VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. Fluorine Notes, 6(163). [Link]
-
Wang, Z., et al. (2015). Separation and identification of oligomeric phenylethoxysiloxanols by liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A, 1406, 218-226. [Link]
-
Helmick, L. S., & Jones, W. R. (1992). Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry. NASA Technical Memorandum 106081. [Link]
-
Schuster, J., & Funke, S. A. (2016). Methods for the Specific Detection and Quantitation of Amyloid-β Oligomers in Cerebrospinal Fluid. Journal of Alzheimer's Disease, 53(1), 53-67. [Link]
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Zhang, X., et al. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 500. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69840, Phenyl vinyl ether. [Link]
-
Kitamura, T., & Stang, P. J. (2003). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 80, 178. [Link]
-
Chand, R., et al. (2019). Detection of amyloid β oligomers toward early diagnosis of Alzheimer's disease. Analytical and Bioanalytical Chemistry, 411(19), 4789-4798. [Link]
-
National Institute of Standards and Technology. (n.d.). phenyl vinyl ether - Critically Evaluated Thermophysical Property Data. [Link]
Sources
Technical Support Center: Catalyst Selection and Optimization for Phenyl Trifluorovinyl Ether Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl trifluorovinyl ether (Ph-TFVE) and related fluorinated monomers. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the unique challenges associated with the reactivity of this monomer, enabling you to optimize your catalytic processes effectively.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical sequence of steps for resolution.
Problem 1: Low or No Conversion in Polymerization Reactions
Question: My polymerization of this compound shows little to no monomer consumption, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: This is a common challenge stemming from the inherent low reactivity of many fluorinated vinyl ethers. The electron-withdrawing nature of the trifluorovinyl group deactivates the double bond towards traditional polymerization pathways. Here’s a breakdown of the causality and troubleshooting steps:
Causality:
-
Monomer Inertness: this compound exhibits low polymerization activity due to the electronic effects of the fluorine atoms.[1] Radical and cationic polymerizations that work for standard vinyl ethers are often sluggish for their fluorinated counterparts.
-
Inappropriate Initiation: The chosen catalyst or initiator may not have sufficient energy to effectively initiate the polymerization chain. Standard initiators like AIBN may require higher temperatures, which can lead to side reactions.[2]
-
Reaction Conditions: Many fluorinated monomers require forcing conditions, such as high pressure and/or high temperature, to achieve reasonable conversion, sometimes even without an initiator.[1]
-
Inhibitor Contamination: The monomer may contain residual inhibitors from its synthesis or storage (e.g., phenols, amines) that quench the catalyst or propagating radical/cationic species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low polymerization conversion.
Step-by-Step Solutions:
-
Verify Monomer Purity: Before altering catalytic conditions, ensure the monomer is free of inhibitors. Pass the monomer through a short column of activated basic alumina or silica gel to remove acidic or phenolic impurities.
-
Re-evaluate the Catalyst System:
-
For Radical Polymerization: If using an azo initiator like AIBN, consider switching to a peroxide or persulfate initiator (e.g., potassium persulfate for emulsion systems), which can be more effective.[2] Incrementally increase the initiator concentration (from 1 mol% to 3 mol%).
-
For Cationic Polymerization: Standard Lewis acids may be insufficient. Consider using stronger activating systems or exploring modern photocontrolled methods with a photoredox catalyst.[3]
-
-
Optimize Reaction Conditions:
-
Temperature: For emulsion polymerizations using potassium persulfate, an optimal temperature may exist. While higher temperatures generally increase initiation rates, they can also increase the rate of termination and chain transfer, leading to lower molecular weight and sometimes lower overall yield.[2] A study on Ph-TFVE found 30°C to be a reasonable starting point.[2]
-
Pressure: If feasible, high-pressure polymerization (1.5-1.6 GPa) at elevated temperatures (190-225 °C) can induce polymerization even without an initiator, though this requires specialized equipment.[1]
-
-
Consider Copolymerization: If homopolymerization remains challenging, copolymerizing Ph-TFVE with a more reactive monomer can facilitate its incorporation into a polymer chain.
Problem 2: Poor Control Over Polymer Molecular Weight and High Polydispersity (PDI)
Question: My poly(this compound) has a very broad molecular weight distribution (PDI > 2.5) and the molecular weight is lower than expected. How can I improve control?
Answer: Poor control over molecular weight is typically caused by competing kinetic events, namely chain transfer and termination reactions, which are often exacerbated by the conditions required to polymerize fluorinated monomers.
Causality:
-
Chain Transfer: Hydrogen abstraction from the solvent, monomer, or polymer backbone by the propagating radical can terminate one chain and initiate another, leading to a decrease in molecular weight and an increase in PDI.
-
β-Scission: The stability of fluorinated radicals can sometimes lead to fragmentation (β-scission) of the propagating chain, another termination pathway that limits molecular weight.[2]
-
High Initiator Concentration: While used to overcome sluggish initiation, excessive initiator concentration generates a high number of primary radicals, leading to rapid consumption of monomer to form many short chains and a higher likelihood of bimolecular termination.
-
High Temperature: Elevated temperatures increase the rates of both chain transfer and termination relative to propagation, resulting in lower molecular weight polymers.[2]
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Lower the reaction temperature. | Decreases the rate of chain transfer and termination reactions more significantly than propagation, favoring the formation of longer polymer chains.[2] |
| Initiator Conc. | Use the lowest concentration that provides an acceptable rate. | Minimizes premature termination and the formation of an excessive number of short chains. |
| Solvent Choice | Select a solvent with strong C-H bonds (e.g., fluorinated solvents, t-butanol) or run in emulsion. | Reduces the likelihood of chain transfer to the solvent. |
| Monomer Conc. | Maintain a reasonably high monomer concentration. | Favors propagation over termination, as propagation is first-order in monomer concentration while bimolecular termination is not. |
| Controlled Polymerization | Explore living/controlled techniques (e.g., RAFT, photopolymerization). | These methods are specifically designed to minimize termination and chain transfer, allowing for the synthesis of polymers with predictable molecular weights and low PDIs.[3][4] |
Problem 3: Catalyst Deactivation or Low Yield in Cross-Coupling Reactions
Question: I am attempting a Suzuki or Buchwald-Hartwig type cross-coupling reaction on the phenyl ring of Ph-TFVE, but the reaction stalls or gives low yields. What could be deactivating my palladium catalyst?
Answer: While the trifluorovinyl ether group should be relatively stable to many cross-coupling conditions, issues can arise from ligand choice, side reactions involving fluorine, or catalyst poisoning.
Causality:
-
Ligand Instability/Inappropriateness: The bulky, electron-rich phosphine ligands typically used in modern cross-coupling may not be optimal. The fluorinated substrate could potentially interact with the catalyst complex in an unproductive manner.
-
Catalyst Poisoning: Trace impurities from the synthesis of Ph-TFVE (e.g., residual base or sulfur compounds) can poison the palladium catalyst.
-
Side Reactions: Although the C-F bonds on the vinyl group are strong, under harsh conditions or with highly reactive catalyst complexes, C-F activation could become a competing pathway, leading to catalyst decomposition or byproduct formation.
-
Deposition of Byproducts: In heterogeneous catalysis (e.g., using Pd/C), carbonaceous species can deposit on the catalyst surface, blocking active sites. This is a known issue in related etherification reactions.[5]
Troubleshooting Steps:
-
Screen Ligands: Test a variety of phosphine ligands, from monodentate (e.g., RuPhos, tBuXPhos) to bidentate (e.g., Xantphos, DPEphos). The choice of ligand is critical for stabilizing the active Pd(0) species and facilitating the catalytic cycle.
-
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure efficient generation of the active Pd(0) species.[6]
-
Purify Substrates Rigorously: Ensure both the Ph-TFVE and the coupling partner are of high purity.
-
Optimize Base and Solvent: The choice of base is critical. Weaker bases (e.g., Cs₂CO₃, K₃PO₄) are often preferred to minimize side reactions. Ensure the solvent is anhydrous and deoxygenated.
-
Monitor the Reaction: Take aliquots to determine if the reaction is stopping prematurely. If so, adding a fresh portion of catalyst or ligand might restart it, indicating catalyst deactivation is the primary issue.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of Ph-TFVE is not as straightforward as its non-fluorinated analog. Common literature approaches for related fluorinated ethers often involve:
-
Reaction of Phenol with a Trifluorovinyl Source: This can involve reacting sodium phenoxide with a trifluorovinyl halide (e.g., CF₂=CFCl) or a trifluorovinyl metallic reagent. These reactions can be challenging due to the volatility and reactivity of the trifluorovinyl source.
-
Dehydrohalogenation/Elimination: A route analogous to the synthesis of phenyl vinyl ether involves creating a precursor like Ph-O-CF₂-CF₂H or Ph-O-CF₂-CF₂Cl and then performing a base-mediated elimination reaction to form the double bond.[7]
-
Cross-Coupling: Copper or palladium-catalyzed coupling of phenol with a trifluorovinyl boronic acid derivative or trifluorovinyl halide can also be a viable, albeit more complex, route.[8]
Q2: My Ph-TFVE monomer is turning yellow/brown upon storage. Is it still usable?
Discoloration often indicates the formation of oligomers or degradation products, possibly through radical-initiated processes triggered by light or trace oxygen.[1] It is highly recommended to purify the monomer by vacuum distillation before use. Store the purified monomer in a dark bottle, under an inert atmosphere (N₂ or Ar), and at reduced temperature (e.g., in a refrigerator) to minimize degradation. Adding a small amount of a radical inhibitor like BHT may also be considered for long-term storage.
Q3: Can this compound participate in cycloaddition reactions?
Yes, the electron-deficient double bond of Ph-TFVE makes it a potential candidate for cycloaddition reactions.
-
[4+2] Diels-Alder Reactions: It can act as a dienophile, reacting with electron-rich dienes. The reaction may require thermal or Lewis acid catalysis to proceed efficiently.[9]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloadditions with alkenes are possible. Thermal [2+2] cycloadditions are generally limited to specific partners like ketenes.[10]
-
Dipolar Cycloadditions: Reactions with 1,3-dipoles (e.g., azides, nitrile oxides) are also mechanistically plausible to form five-membered heterocyclic rings.
When planning these reactions, the regioselectivity will be governed by the electronic and steric properties of both the Ph-TFVE and its reaction partner.
III. Experimental Protocols
Protocol 1: Emulsion Polymerization of this compound
This protocol is a representative method for the radical polymerization of Ph-TFVE, adapted from literature procedures.[2]
Materials:
-
This compound (Ph-TFVE), purified
-
Potassium persulfate (KPS), initiator
-
Sodium dodecyl sulfate (SDS), surfactant
-
Sodium bicarbonate (NaHCO₃), buffer
-
Deionized, deoxygenated water
Procedure:
-
Prepare the Aqueous Phase: In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine deionized water (100 mL), sodium dodecyl sulfate (0.5 g), and sodium bicarbonate (0.1 g).
-
Deoxygenate: Purge the system with dry nitrogen for 30-60 minutes while stirring to remove dissolved oxygen.
-
Add Monomer: Add the purified this compound (10.0 g, 56.8 mmol) to the flask via syringe.
-
Equilibrate: Heat the mixture to the desired reaction temperature (e.g., 30 °C) under a positive pressure of nitrogen and allow it to stir for 15 minutes to form a stable emulsion.
-
Initiate Polymerization: Dissolve potassium persulfate (0.154 g, 0.57 mmol, 1 mol% relative to monomer) in a small amount of deoxygenated water (5 mL) and add it to the reaction flask to initiate the polymerization.
-
Monitor Reaction: Allow the reaction to proceed for the desired time (e.g., 24-48 hours). The progress can be monitored by taking small aliquots and analyzing the monomer conversion by GC or by precipitating the polymer to determine yield.
-
Isolate Polymer: Coagulate the latex by pouring it into a beaker containing a non-solvent like methanol or a saturated salt solution.
-
Purify and Dry: Filter the precipitated polymer, wash it thoroughly with water and then methanol to remove residual monomer, surfactant, and initiator. Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C) to a constant weight.
IV. References
-
Reid, E. E., & Cockerille, F. O. (1933). The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives. Journal of the American Chemical Society, 55(7), 2949–2953.
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Kiselev, A. P., et al. (2025). POLYMERIZATION OF PERFLUORO-4-FLUOROSULFONYL-PHENYL-VINYL ETHER, THE NEW POLYMER FOR PROTON-CONDUCTING MEMBRANES. Fluorine Notes, 6(163).
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Thrasher, J. S., et al. (2007). Synthesis of Pentafluorosulfanyl Trifluorovinyl Ether and Its Facile Rearrangement to Difluoro(pentafluorosulfanyl)acetyl Fluoride. Angewandte Chemie International Edition, 46(35), 6746-6748.
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Jacobsen, E. N., et al. (2023). Enantioselective Synthesis of Stereogenic-at-Phosphorus(V) Compounds via Hydrogen-Bond-Donor Catalysis. Harvard DASH.
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De Oliveira, A. S., et al. (2023). Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. Catalysts, 13(9), 1285.
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Zhang, Y., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(45), 13465-13473.
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Deeming, A. S., et al. (2016). Copper-Catalyzed Regioselective Synthesis of (E)-β-Fluorovinyl Sulfones. Molecules, 21(4), 510.
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Li, Q., et al. (2023). Photocontrolled cationic polymerization of fluorinated vinyl ethers. Polymer Chemistry, 14(2), 147-153.
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Shoichet, M. S., et al. (2003). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 41(21), 3300-3311.
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Braun, T., et al. (2018). Activation of perfluoro(methyl vinyl ether) at Rh(i) complexes: metal-centered versus phosphine-mediated decarbonylation. Dalton Transactions, 47(19), 6548-6552.
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Wall, L. A., & Pummer, W. J. (1969). Pentafluorophenyl Alkyl and Vinyl Ethers. Journal of Fluorine Chemistry, (Original reference is likely from a journal of that era, this link is to a related NIH archive).
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Korol, N., et al. (2020). Cycloaddition reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and 4-methyl-3H-1,2,4-triazole-3,5(4H)-dione (MTAD): A review. Organic Communications, 13(4), 146-154.
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University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
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Jensen, J. H. (2017). Guiding Chemical Synthesis: Computational Prediction of the Regioselectivity of CH Functionalization.
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Martin, R. E., & Scott, P. J. H. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters, 22(16), 6394–6398.
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Tomberg, A., et al. (2022). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry, 18, 1073–1083.
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Block, E., et al. (1986). Electrophilic ene-type reactions of phenyl vinyl sulfoxide with alkenes. Journal of the Chemical Society, Perkin Transactions 1, 1986, 1769-1780.
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Zeroual, A., et al. (2024). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 29(11), 2636.
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Lipshutz, B. H. Palladium-catalyzed Cross-coupling Reactions.
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The Journal of Organic Chemistry Ahead of Print.
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Wang, M., et al. (2023). Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids. Analytical Chemistry, 95(41), 15309–15316.
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Lipshutz, B. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? [Video]. YouTube.
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Tomberg, A., et al. (2022). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. Beilstein Journal of Organic Chemistry, 18, 1073-1083.
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U.S. Patent No. 3,772,389. (1973). Process for the synthesis of phenyl esters.
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Foulger, S. H., et al. (2013). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers.
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Wang, J., et al. (2018). Catalytic selective mono- and difluoroalkylation using fluorinated silyl enol ethers. Chemical Communications, 54(81), 11354-11363.
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Venkataraman, D., et al. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008.
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LibreTexts. (2023). 1.2: Cycloaddition Reactions.
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Hsieh, J. C., et al. (2017). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. Molecules, 22(12), 2056.
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Galkin, K. I., et al. (2021). Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. Catalysts, 11(11), 1361.
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Liu, T., & Shen, Q. (2015). Copper-Catalyzed Diastereoselective Defluoroborylation of Pentafluoroethyl Alkenes Using (pin)B–B(dan). Organic Letters, 17(19), 4802–4805.
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Allaway, R. J., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Polymer Bulletin, 79, 1365–1381.
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Beier, P., et al. (2009). Facile Access to Fluorinated Aryl and Vinyl Ethers through Copper-Catalysed Reaction of Fluoro Alcohols. European Journal of Organic Chemistry, 2009(22), 3735-3741.
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The Organic Chemistry Tutor. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. [Video]. YouTube.
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Weng, Z., et al. (2015). Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide: Phenyl Trifluorovinyl Ether vs. Other Key Fluorinated Monomers
Foreword: The Evolving Landscape of High-Performance Polymers
For decades, the unique attributes of fluorinated polymers—unparalleled chemical inertness, exceptional thermal stability, and low dielectric constants—have made them indispensable in demanding applications, from aerospace and semiconductor manufacturing to advanced drug delivery systems. The workhorses of this class, such as polytetrafluoroethylene (PTFE), have set a high bar for performance. However, the relentless pursuit of innovation demands materials with tailored properties and enhanced processability. It is in this context that phenyl trifluorovinyl ether (PTFVE) emerges as a compelling monomer, offering a novel combination of the classic fluoropolymer backbone with the functionalities of an aromatic group.
This guide is intended for researchers, scientists, and drug development professionals who are navigating the complex terrain of fluoromonomer selection. It is not merely a catalog of data but a synthesized analysis grounded in the causal relationships between monomer structure, polymerization behavior, and final polymer properties. We will objectively compare PTFVE with established fluorinated monomers—tetrafluoroethylene (TFE), vinylidene fluoride (VDF), hexafluoropropylene (HFP), and perfluoro(methyl vinyl ether) (PMVE)—providing a framework for informed material selection supported by established experimental methodologies.
The Monomers: A Structural and Physicochemical Introduction
The performance of a fluoropolymer is fundamentally dictated by the chemical structure of its monomeric building blocks. The strategic placement of fluorine, hydrogen, and other functional groups on a vinyl monomer profoundly influences polymerization reactivity and the ultimate physicochemical properties of the resulting polymer.
This compound (PTFVE), C₆H₅OCF=CF₂: PTFVE is distinguished by the presence of a phenyl group linked to a trifluorovinyl ether. This aromatic moiety is a significant departure from the aliphatic nature of most common fluoromonomers, introducing possibilities for π-π stacking interactions, a higher refractive index, and a reactive site for post-polymerization functionalization.
Tetrafluoroethylene (TFE), CF₂=CF₂: As the perfluorinated analogue of ethylene, TFE is the monomer for PTFE. Its symmetrical and fully fluorinated structure is the basis for the exceptional chemical inertness and thermal stability of its homopolymer.[1][2]
Vinylidene Fluoride (VDF), CH₂=CF₂: The asymmetric distribution of hydrogen and fluorine atoms in VDF imparts a significant dipole moment.[3][4] This polarity is responsible for the piezoelectric and ferroelectric properties of its polymer, polyvinylidene fluoride (PVDF).[3][4]
Hexafluoropropylene (HFP), CF₃CF=CF₂: HFP is a perfluorinated propylene derivative. Due to steric hindrance from the trifluoromethyl group, it does not readily homopolymerize but is a crucial comonomer used to disrupt the crystallinity of PTFE, yielding melt-processable copolymers like fluorinated ethylene propylene (FEP).[5][6]
Perfluoro(methyl vinyl ether) (PMVE), CF₃OCF=CF₂: PMVE is a perfluorinated vinyl ether that, when copolymerized with TFE, produces perfluoroalkoxy alkanes (PFA).[7][8] The flexible ether linkage enhances the polymer's flexibility and melt-processability compared to PTFE.[9]
Table 1: Physicochemical Properties of Selected Fluorinated Monomers
| Property | This compound (PTFVE) | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | Hexafluoropropylene (HFP) | Perfluoro(methyl vinyl ether) (PMVE) |
| Chemical Formula | C₈H₅F₃O | C₂F₄ | C₂H₂F₂ | C₃F₆ | C₃F₆O |
| Molar Mass ( g/mol ) | 174.12 | 100.02 | 64.03 | 150.02 | 166.02 |
| Boiling Point (°C) | ~132-134 | -76.3 | -84 | -29.4 | -22 |
| Resulting Homopolymer/Copolymer | Poly(PTFVE) | Polytetrafluoroethylene (PTFE) | Polyvinylidene fluoride (PVDF) | Fluoroelastomers (FKM), FEP | Perfluoroalkoxy alkanes (PFA) |
Polymerization Dynamics and Mechanistic Considerations
The polymerization of these monomers predominantly proceeds via free-radical mechanisms. However, the specific reactivity of each monomer and the characteristics of the resulting polymer are highly dependent on the reaction conditions and the monomer's structure.
PTFVE Polymerization: The polymerization of PTFVE can be challenging due to the influence of the phenyl group. Some studies suggest it has low polymerization activity under standard conditions, sometimes requiring high pressure for homopolymerization.[10] However, it can be copolymerized with other monomers.[11] The presence of the ether linkage and the aromatic ring may also open avenues for alternative polymerization techniques, such as cationic polymerization, to achieve well-controlled architectures.[12][13]
TFE Polymerization: TFE is highly reactive and its polymerization is exothermic, necessitating careful control of reaction conditions to prevent runaway reactions. Industrial production of PTFE is typically carried out via suspension or emulsion polymerization.
VDF Polymerization: VDF readily polymerizes via emulsion or suspension methods. The resulting PVDF can exist in several crystalline phases (α, β, γ), with the piezoelectric β-phase being the most desirable for many applications.[3][14]
HFP and PMVE Copolymerization: As mentioned, HFP and PMVE are primarily used as comonomers. Their incorporation into a polymer chain with TFE or VDF disrupts the regularity of the main chain, reducing crystallinity and imparting thermoplastic or elastomeric properties.[15]
Figure 1: A simplified representation of the free-radical polymerization process, which is a common method for producing fluoropolymers.
A Comparative Analysis of Polymer Performance
The ultimate utility of a monomer is determined by the properties of the polymer it forms. Here, we compare the key performance characteristics of polymers derived from PTFVE and the other selected fluoromonomers.
Thermal Stability
The exceptional thermal stability of fluoropolymers is a direct result of the high bond energy of the carbon-fluorine bond.
-
PTFE: Exhibits the highest thermal stability, with a continuous service temperature up to 260°C.[16][17] Its decomposition temperature is around 508.6°C.[18]
-
PVDF: Has a lower continuous service temperature, typically around 150°C.[4]
-
PFA: Copolymers of TFE and PMVE have a continuous service temperature close to that of PTFE, around 260°C.[19]
-
FKM (Fluoroelastomers): Copolymers containing HFP generally have service temperatures up to about 250°C.[15]
-
Poly(PTFVE): The presence of the phenyl group and C-H bonds suggests a lower thermal stability compared to perfluorinated polymers like PTFE. However, the aromatic structure may enhance char formation at elevated temperatures, potentially improving fire retardancy.
Table 2: Comparative Thermal Properties of Fluoropolymers
| Polymer | Continuous Service Temperature (°C) | Melting Point (°C) |
| Poly(PTFVE) | (Not widely reported, expected to be lower than PTFE) | (Dependent on molecular weight and crystallinity) |
| PTFE | ~260[16][17] | ~327[1][20] |
| PVDF | ~150[4] | ~177 |
| FKM | ~250[15] | N/A (Amorphous) |
| PFA | ~260[19] | ~305 |
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a standard technique for evaluating the thermal stability of polymers.
-
Sample Preparation: A small, precisely weighed sample of the polymer (5-10 mg) is placed in a high-purity, inert crucible (e.g., platinum or alumina).
-
Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace. The system is purged with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a controlled linear rate (e.g., 10 or 20°C/min) to a final temperature that exceeds the polymer's decomposition point.[21][22]
-
Data Acquisition: The weight of the sample is continuously recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which maximum rate of weight loss occurs.
Figure 2: A step-by-step workflow for conducting Thermogravimetric Analysis (TGA) to assess polymer thermal stability.
Dielectric Properties
The low polarizability of the C-F bond imparts excellent dielectric properties to most fluoropolymers, making them ideal for high-frequency applications.
-
PTFE and PFA: Have very low dielectric constants (around 2.1) and low dissipation factors, which are stable over a wide range of frequencies and temperatures.[12]
-
PVDF: Exhibits a significantly higher dielectric constant (typically in the range of 8-12) due to its polar nature.[23][24] This property is leveraged in capacitor applications.
-
Poly(PTFVE): The presence of the polar ether linkage and the polarizable phenyl group suggests that poly(PTFVE) will have a dielectric constant higher than that of PTFE, likely in the range of 3-4, making it potentially suitable for specialized electronic applications where a dielectric constant intermediate between PTFE and PVDF is desired.
Table 3: Comparative Dielectric Properties of Fluoropolymers (at 1 MHz)
| Polymer | Dielectric Constant | Dissipation Factor |
| Poly(PTFVE) | ~3-4 (Estimated) | (Not widely reported) |
| PTFE | ~2.1 | < 0.0002 |
| PVDF | ~8-12[23][24] | ~0.02-0.05 |
| FKM | (Variable, typically higher than PTFE) | (Variable) |
| PFA | ~2.1 | < 0.0003 |
Chemical Resistance
The robust C-F bond and the shielding of the polymer backbone by fluorine atoms confer exceptional chemical resistance to fluoropolymers.
-
PTFE and PFA: Are resistant to a broad spectrum of chemicals, including strong acids, alkalis, and organic solvents.[25][26][27]
-
PVDF: Possesses excellent chemical resistance but can be susceptible to attack by strong bases and some polar solvents.
-
FKM: Are designed for resistance to fuels, oils, and many other chemicals, but can be swollen by ketones and ethers.[15]
-
Poly(PTFVE): The fluorinated backbone provides a high degree of chemical resistance. However, the ether linkage and the phenyl group may represent points of potential vulnerability to highly aggressive chemical environments, particularly strong oxidizing agents, compared to the fully perfluorinated structures of PTFE and PFA.
Experimental Protocol: Chemical Immersion Testing (ASTM D543)
-
Sample Preparation: Standardized test specimens of the polymer (e.g., tensile bars) are prepared with known dimensions, weight, and baseline mechanical properties.
-
Immersion: The specimens are fully immersed in the test chemical at a specified temperature and for a defined duration (e.g., 168 hours at 73°F).
-
Post-Immersion Analysis: After the immersion period, the specimens are removed, cleaned, and dried. Changes in weight, dimensions, and appearance are recorded.
-
Mechanical Property Testing: The tensile strength and elongation at break of the exposed samples are measured and compared to the properties of unexposed control samples. A minimal change in these properties indicates excellent chemical resistance.
The Unique Proposition of PTFVE-Based Polymers
While established fluoropolymers offer exceptional performance, PTFVE provides a unique set of characteristics that can address specific application needs.
-
Tunable Refractive Index: The incorporation of the phenyl group increases the refractive index of the polymer compared to its aliphatic fluoropolymer counterparts. This opens up possibilities for its use in optical applications, such as specialty coatings and lenses.
-
Potential for Functionalization: The phenyl ring serves as a handle for post-polymerization modification. This allows for the covalent attachment of other molecules, enabling the tailoring of surface properties, such as hydrophilicity or biocompatibility, and the introduction of cross-linking capabilities.
-
Enhanced Processability: Depending on the molecular weight and copolymer composition, PTFVE-based polymers may exhibit improved solubility in select organic solvents compared to the highly intractable PTFE, facilitating solution-based processing techniques like spin coating.
Conclusion and Future Outlook
This compound is a noteworthy monomer that bridges the gap between traditional perfluorinated polymers and functional aromatic systems. While it may not match the ultimate thermal and chemical resistance of PTFE, its unique combination of a higher refractive index, the potential for chemical functionalization, and tunable dielectric properties makes it a highly attractive candidate for a new generation of advanced materials. For the materials scientist, researcher, or drug development professional, PTFVE offers a versatile platform to engineer materials with precisely tailored properties for cutting-edge applications in optics, electronics, and the biomedical field. The continued exploration of its polymerization and copolymerization behavior will undoubtedly unlock even more of its potential.
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A Senior Application Scientist's Guide to the Cross-Validation of Spectroscopic Data for Phenyl Trifluorovinyl Ether
Abstract: This guide provides a comprehensive framework for the spectroscopic characterization and cross-validation of phenyl trifluorovinyl ether (PTFVE), a key monomer in the synthesis of advanced fluoropolymers. We delve into the core principles and practical application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By juxtaposing the spectral data of PTFVE with its non-fluorinated analog, phenyl vinyl ether, and the perfluorinated analog, perfluoropropyl vinyl ether, this guide illuminates the structural nuances revealed by each technique. The methodologies presented herein are designed to ensure data integrity, foster a deeper understanding of structure-property relationships, and provide researchers, scientists, and drug development professionals with a robust protocol for unambiguous molecular characterization.
Introduction: The Imperative for Rigorous Spectroscopic Cross-Validation
This compound (PTFVE), with its unique combination of an aromatic phenyl ring and a reactive trifluorovinyl group, is a molecule of significant interest in materials science and polymer chemistry. Its incorporation into polymers can impart desirable properties such as high thermal stability, chemical resistance, and specific optical characteristics. However, the successful synthesis and application of PTFVE-containing materials are predicated on the unambiguous confirmation of its molecular structure and purity.
Spectroscopic analysis is the cornerstone of molecular characterization. Yet, relying on a single technique can be misleading. Impurities, isomers, or unexpected reaction products can yield data that, in isolation, appears plausible. Cross-validation , the practice of integrating and comparing data from multiple, independent spectroscopic methods, is therefore not merely good practice but a fundamental requirement for scientific integrity. Each technique probes different aspects of the molecular structure, and their collective agreement provides a self-validating system that is exponentially more trustworthy than any single piece of evidence. This guide will demonstrate this principle by systematically analyzing PTFVE and comparing its spectral features to those of carefully selected analogs.
Spectroscopic Characterization of this compound (PTFVE)
While extensive, publicly available, fully-assigned spectra for this compound are not consolidated in single databases, we can predict its spectral characteristics based on established principles and data from analogous structures.[1] The following sections detail the expected data from primary spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For a fluorinated compound like PTFVE, ¹H, ¹³C, and ¹⁹F NMR are all essential.
The ¹H NMR spectrum will primarily provide information about the protons on the phenyl ring.
-
Expected Chemical Shifts (δ): The aromatic protons are expected to appear in the range of 7.0-7.5 ppm. The electron-withdrawing nature of the trifluorovinyloxy group will likely deshield these protons compared to benzene (7.34 ppm). The protons ortho to the ether linkage will be the most deshielded, followed by the para and then meta protons.
-
Splitting Patterns: Complex multiplet patterns are expected due to spin-spin coupling between the aromatic protons.
The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule.
-
Expected Chemical Shifts (δ):
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region of 115-160 ppm. The carbon directly attached to the oxygen (ipso-carbon) will be significantly downfield.
-
Vinylic Carbons: The trifluorovinyl carbons will be highly deshielded and will exhibit strong coupling to the attached fluorine atoms (¹JCF), resulting in complex multiplets. The CF carbon is expected around 140-150 ppm, and the CF₂ carbon around 125-135 ppm.
-
¹⁹F NMR is indispensable for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[2]
-
Expected Chemical Shifts (δ): The trifluorovinyl group will give rise to three distinct signals. Based on data for similar trifluorovinyl ethers, the chemical shifts (relative to CFCl₃) are expected in the range of -80 to -140 ppm.[3]
-
CF₂ Group: The two geminal fluorine atoms are diastereotopic and will have different chemical shifts, appearing as two separate signals.
-
CF Group: The single fluorine on the other vinylic carbon will appear as a third distinct signal.
-
-
Splitting Patterns: A complex pattern of doublets of doublets is expected for each fluorine signal due to geminal (²JFF), cis (³JFF), and trans (³JFF) couplings. The magnitudes of these coupling constants are highly informative for confirming the geometry of the double bond. Typical values are: ²JFF (geminal) ~85-90 Hz, ³JFF (trans) ~100-115 Hz, and ³JFF (cis) ~20-40 Hz.[3]
-
Sample Preparation: Dissolve 5-10 mg of the purified PTFVE sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover the aromatic region.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans and a sufficient relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Set the spectral width to encompass the expected chemical shift range for fluorovinyl groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an appropriate fluorine standard.
Experimental Workflow: NMR Spectroscopy
Caption: Workflow for comprehensive NMR analysis of PTFVE.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.[4]
-
Expected Absorptions (wavenumber, cm⁻¹):
-
C-F Stretching: Strong absorption bands are expected in the 1100-1350 cm⁻¹ region, characteristic of C-F bonds.
-
C=C Stretching (Trifluorovinyl): A peak around 1780-1800 cm⁻¹ is anticipated for the C=C double bond, which is at a higher frequency than typical alkenes due to the influence of the fluorine atoms.
-
Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O-C Stretching: A strong band corresponding to the aryl-alkyl ether stretch, typically found around 1200-1250 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.
-
Sample Application: Place a small drop of the neat liquid PTFVE sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Experimental Workflow: FTIR Spectroscopy
Caption: Standard workflow for ATR-FTIR analysis.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
-
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 176, corresponding to the molecular weight of C₈H₅F₃O.
-
Key Fragments: Fragmentation of ethers often occurs alpha to the oxygen atom.[5] We can anticipate the loss of the trifluorovinyl group (-CF=CF₂) or the phenoxy radical (-OC₆H₅). Key expected fragments include:
-
m/z 93: Loss of the trifluorovinyl group, leaving the phenoxy cation [C₆H₅O]⁺.
-
m/z 77: Loss of CO from the phenoxy cation, resulting in the phenyl cation [C₆H₅]⁺.
-
m/z 81: The trifluorovinyl cation [C₂F₃]⁺.
-
-
-
Sample Preparation: Prepare a dilute solution of PTFVE in a volatile solvent (e.g., dichloromethane).
-
GC Separation: Inject the sample into a Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Comparative Analysis: The Power of Context
To truly understand the spectroscopic signature of PTFVE, it is invaluable to compare it with structurally related molecules. Here, we compare it with its non-fluorinated counterpart, Phenyl Vinyl Ether , and a perfluorinated analog, Perfluoropropyl Vinyl Ether .
Phenyl Vinyl Ether (PVE)
This analog allows us to directly observe the electronic and structural effects of replacing the three hydrogen atoms on the vinyl group with fluorine atoms.
Perfluoropropyl Vinyl Ether (PPVE)
This analog provides a comparison with a molecule that is fully saturated with fluorine on the alkyl side, highlighting the unique spectral features of the vinylic fluorines in PTFVE.
Comparative Data Summary
| Spectroscopic Feature | This compound (PTFVE) (Predicted) | Phenyl Vinyl Ether (PVE)[6] | Perfluoropropyl Vinyl Ether (PPVE) |
| Molecular Weight | 176.11 g/mol | 120.15 g/mol [6][7][8] | 266.04 g/mol |
| ¹H NMR (Aromatic δ) | ~7.0 - 7.5 ppm | ~6.9 - 7.4 ppm | N/A |
| ¹H NMR (Vinyl δ) | N/A | dd at ~6.6 ppm (1H, -O-CH=); dd at ~4.7 & 4.4 ppm (2H, =CH₂) | N/A |
| ¹³C NMR (Vinyl δ) | ~125-150 ppm (with C-F coupling) | ~148 ppm (-O-CH=); ~95 ppm (=CH₂) | Complex, with C-F coupling |
| ¹⁹F NMR (Vinyl δ) | -80 to -140 ppm | N/A | ~ -80 to -130 ppm (vinyl & propyl) |
| IR (C=C Stretch) | ~1780-1800 cm⁻¹ | ~1640 cm⁻¹ | ~1790 cm⁻¹ |
| IR (C-O-C Stretch) | ~1200-1250 cm⁻¹ | ~1220 cm⁻¹ | Complex C-F/C-O region |
| MS (Molecular Ion, M⁺) | m/z 176 | m/z 120[6] | m/z 266 |
| MS (Base Peak) | Likely m/z 93 or 77 | m/z 120[6] | m/z 69 ([CF₃]⁺) |
Discussion of Comparative Data
-
NMR Spectroscopy: The most dramatic difference is seen in the vinyl region. In PVE, we see characteristic proton signals. In PTFVE, these are absent and replaced by a complex ¹⁹F NMR spectrum. The electron-withdrawing fluorine atoms in PTFVE deshield the vinylic carbons, shifting them downfield in the ¹³C NMR spectrum compared to PVE, and introduce complex C-F coupling patterns.
-
FTIR Spectroscopy: The C=C stretching frequency in PTFVE is significantly higher (~1790 cm⁻¹) than in PVE (~1640 cm⁻¹). This is a direct consequence of the high electronegativity of the fluorine atoms, which strengthens and stiffens the double bond.
-
Mass Spectrometry: The molecular ion peak directly confirms the incorporation of the three fluorine atoms in PTFVE (m/z 176 vs. 120). The fragmentation patterns are also distinct. PVE's base peak is its molecular ion, indicating stability.[6] For PTFVE, fragmentation is more pronounced, with the formation of stable phenoxy or phenyl cations. For PPVE, the base peak is m/z 69, corresponding to the very stable [CF₃]⁺ cation.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a clear example of the necessity of spectroscopic cross-validation.
-
¹H and ¹³C NMR confirm the presence and substitution pattern of the phenyl ring and the vinylic carbon backbone.
-
¹⁹F NMR provides unambiguous evidence of the trifluorovinyl group, and its coupling patterns confirm the connectivity and stereochemistry.
-
FTIR offers rapid confirmation of key functional groups, notably the fluorine-shifted C=C bond and the aryl ether linkage.
-
Mass Spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns.
When the data from these independent techniques converge to tell the same structural story, the confidence in the identification and purity of the compound becomes exceptionally high. This multi-faceted approach minimizes ambiguity and provides the robust, trustworthy data required for high-level research, development, and quality control applications.
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Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
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Brey, W. S., & Moreland, C. G. (n.d.). Substituent Effects on Chemical Shifts and Spin—Spin Coupling Constants in Trifluorovinyl Derivatives. AIP Publishing. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Retrieved from [Link]
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Gerhards, M., et al. (2018). The phenyl vinyl ether–methanol complex: a model system for quantum chemistry benchmarking. Beilstein Journal of Organic Chemistry, 14, 1642–1654. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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A Comparative Guide to Phenyl Trifluorovinyl Ether and its Polymeric Derivatives: Properties and Performance Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of phenyl trifluorovinyl ether (PTFVE), focusing on the properties of its resulting polymers, primarily perfluorocyclobutane (PFCB) aromatic polyethers. Due to the scarcity of published data on the homopolymer of this compound, this guide will leverage data from closely related and structurally relevant PFCB polymers derived from the thermal cyclodimerization of aryl trifluorovinyl ethers. This approach provides a scientifically grounded basis for comparison with alternative high-performance polymers. We will delve into the synthesis, polymerization, and key performance characteristics, offering a comparative analysis supported by experimental data from peer-reviewed literature.
Introduction to this compound and Perfluorocyclobutane Polymers
This compound is a fluorinated monomer that undergoes a unique thermal [2+2] cyclodimerization to form a perfluorocyclobutane (PFCB) ring structure. This process results in the formation of high-molecular-weight aromatic polyethers with a unique combination of properties.[1] These PFCB polymers are a class of semi-fluorinated materials that exhibit excellent thermal stability, chemical resistance, low dielectric constants, and good processability, making them attractive for applications in microelectronics, aerospace, and advanced coatings.[1][2] The incorporation of the rigid, fluorinated cyclobutyl ring into the polymer backbone imparts a high glass transition temperature and low moisture absorption, while the ether linkages provide a degree of flexibility.
Synthesis and Polymerization of Aryl Trifluorovinyl Ethers
The synthesis of aryl trifluorovinyl ether monomers and their subsequent polymerization are critical steps in obtaining high-performance PFCB polymers.
Synthesis of this compound Monomers
A common route for the synthesis of this compound involves the reaction of a phenol with a suitable trifluorovinyl source. For substituted phenyl trifluorovinyl ethers, a key intermediate is often a brominated aryl trifluorovinyl ether, such as 4-bromothis compound, which can then be used in further coupling reactions to create more complex monomers.[3]
Experimental Protocol: Synthesis of a Trifluorovinyl Ether Monomer
This protocol is a generalized representation based on common synthetic routes for trifluorovinyl ethers.[4]
-
Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the starting phenol, a suitable solvent (e.g., anhydrous N,N-dimethylformamide), and a base (e.g., potassium carbonate).
-
Addition of Trifluorovinyl Source: A trifluorovinylating agent is added to the reaction mixture.
-
Reaction: The mixture is heated to a specified temperature and stirred under a nitrogen atmosphere for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield the pure trifluorovinyl ether monomer.
Caption: General workflow for the thermal cyclopolymerization of a bis(trifluorovinyl ether) monomer.
Comparative Performance Analysis
This section compares the key properties of PFCB polymers with other high-performance polymers.
Dielectric Properties
Low dielectric constant and low dielectric loss are crucial for materials used in high-frequency electronics. Fluorinated polymers are known for their excellent dielectric properties due to the low polarizability of the C-F bond.
| Material | Dielectric Constant | Dielectric Loss (tan δ) | Frequency |
| PFCB-containing Polyimides | 2.50 | 0.0035 | 10 GHz |
| Fluorinated Poly(aryl ether ketones) | 2.839 | < 0.007 | 10 GHz |
| Poly(phenylene sulfide) Derivatives | 2.80 | 0.00087 | 10 GHz |
| Polyphenyl Ether (PPE) | ~2.5 | 0.002 | 10 GHz |
| Polytetrafluoroethylene (PTFE) | ~2.0 | - | - |
Data compiled from multiple sources.[5][6][7][8]
PFCB-containing polymers exhibit very low dielectric constants and dissipation factors, making them highly suitable for high-frequency applications. [2]The introduction of fluorine and the creation of free volume contribute to these desirable electrical properties. [5]
Thermal Properties
High thermal stability is a hallmark of fluoropolymers and aromatic polyethers. The thermal performance is typically evaluated by the glass transition temperature (Tg) and the 5% weight loss temperature (Td5%).
| Material | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) |
| PFCB Aromatic Ether Polymers | 122 - 225 | 336 - 404 |
| Fluorinated Poly(aryl ether ketones) | - | > 520 |
| Polyphenyl Ether (PPO) | ~210 | - |
| Poly(phenylene sulfide) (PPS) | - | 450 - 650 (in N2) |
| Poly(vinylidene fluoride) (PVDF) | - | 400 - 510 |
Data compiled from multiple sources.[5][9][10][11]
PFCB polymers demonstrate good thermal stability, with decomposition temperatures well above typical processing temperatures for many electronic components. [12]Their Tg can be tailored by modifying the monomer structure.
Mechanical Properties
The mechanical integrity of a material is crucial for its application in devices and structures. Tensile strength and Young's modulus are key indicators of a material's mechanical performance.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) |
| Fluorinated Poly(aryl ether ketones) | > 70 | > 2 |
| Polyphenyl Ether (PPE) Blends | 65.74 | - |
| Polytetrafluoroethylene (PTFE) | 28 | - |
| Polypropylene (PP) - Flax Fiber Composite | 20 - 45 | 3 - 9 |
Data compiled from multiple sources.[5][8][9][13]
While specific data for the mechanical properties of neat PFCB polymers derived from this compound are not readily available, related fluorinated aromatic polymers show excellent mechanical strength. [5]
Characterization Methodologies
A variety of analytical techniques are employed to validate the properties of these polymers.
Experimental Protocol: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the monomers and polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups and to monitor the polymerization process. A characteristic absorption for the PFCB ring is typically observed. [12]* Gel Permeation Chromatography (GPC): Determines the molecular weight and molecular weight distribution of the polymers. [14]* Differential Scanning Calorimetry (DSC): Measures thermal transitions, including the glass transition temperature (Tg) and melting temperature (Tm). [15]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymer by measuring weight loss as a function of temperature. [14]* Dielectric Spectroscopy: Measures the dielectric constant and dielectric loss over a range of frequencies.
-
Tensile Testing: A universal testing machine is used to measure the tensile strength, Young's modulus, and elongation at break of polymer films. [16]
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
- 5. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Kinetics of thermal degradation and lifetime study of poly(vinylidene fluoride) (PVDF) subjected to bioethanol fuel accelerated aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 15. mdpi.com [mdpi.com]
- 16. zwickroell.com [zwickroell.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
